2-Bromonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31632. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWNKXIFVYQOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283453 | |
| Record name | 2-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35905-85-2 | |
| Record name | 35905-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromonicotinic Acid from 2-Bromo-3-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-bromonicotinic acid, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-bromo-3-methylpyridine. This document outlines a detailed experimental protocol based on established oxidation methodologies for substituted pyridines, presents key data in a structured format, and includes visualizations to clarify the experimental workflow and reaction pathway.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of two reactive functional groups: a carboxylic acid amenable to amide bond formation and other derivatizations, and a bromine atom that can participate in cross-coupling reactions to introduce molecular diversity. The synthesis of this compound from 2-bromo-3-methylpyridine involves the selective oxidation of the methyl group to a carboxylic acid. While various methods exist for the oxidation of alkyl side chains on aromatic rings, this guide will focus on a robust and widely applicable method utilizing potassium permanganate.
Proposed Synthetic Pathway
The core of this synthesis is the oxidation of the methyl group of 2-bromo-3-methylpyridine to a carboxylic acid functionality. This transformation can be effectively achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous medium. The reaction is typically performed under neutral or slightly alkaline conditions to prevent the protonation of the pyridine ring, which would deactivate it towards oxidation.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol: Permanganate Oxidation
This section details a proposed experimental procedure for the synthesis of this compound from 2-bromo-3-methylpyridine using potassium permanganate.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-3-methylpyridine | ≥98% | Commercially Available | --- |
| Potassium Permanganate (KMnO₄) | ACS Reagent Grade | Commercially Available | --- |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Use with caution |
| Sodium Bisulfite (NaHSO₃) | Reagent Grade | Commercially Available | For quenching |
| Diethyl Ether | Anhydrous | Commercially Available | --- |
| Water | Deionized | --- | --- |
3.2. Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-bromo-3-methylpyridine (1.0 eq) and water.
-
Heating: Gently heat the mixture to 80-90 °C with vigorous stirring.
-
Addition of Oxidant: Prepare a solution of potassium permanganate (approximately 3.0-4.0 eq) in water. Add this solution dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 90-100 °C. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting material.
-
Quenching: After the addition is complete and the starting material is consumed, cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Acidification: Cool the solution in an ice bath and carefully acidify with concentrated sulfuric acid to a pH of approximately 3-4. This will precipitate the this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum.
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis. Please note that these are estimated values and may require optimization for specific laboratory conditions.
| Parameter | Value/Range | Notes |
| Molar Ratio (KMnO₄ : Substrate) | 3.0 - 4.0 : 1 | A slight excess of the oxidizing agent is recommended to drive the reaction to completion. |
| Reaction Temperature | 90 - 100 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |
| Reaction Time | 4 - 8 hours | Reaction progress should be monitored by TLC or GC. |
| Expected Yield | 60 - 75% | Yields are dependent on specific reaction conditions and purification efficiency. |
| Purity (after recrystallization) | >98% | Purity can be assessed by melting point, NMR, and elemental analysis. |
Safety Considerations
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The acidification step should be performed in a well-ventilated fume hood.
-
The reaction may be exothermic, especially during the addition of the oxidant. Proper temperature control is crucial.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound from 2-bromo-3-methylpyridine via potassium permanganate oxidation. The provided experimental protocol, quantitative data, and visualizations are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. While this proposed method is based on sound chemical principles, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
An In-depth Technical Guide to 2-Bromonicotinic Acid (CAS: 35905-85-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromonicotinic acid (CAS: 35905-85-2), a pivotal building block in modern medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic profile, synthesis, and purification protocols, as well as its key chemical transformations, with a focus on applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-bromopyridine-3-carboxylic acid, is a halogenated derivative of nicotinic acid. Its unique electronic and steric properties make it a versatile intermediate for the synthesis of a wide array of complex organic molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35905-85-2 | [1][3] |
| Molecular Formula | C₆H₄BrNO₂ | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 200-203 °C (lit.) | [3] |
| Boiling Point | 339.4 ± 27.0 °C at 760 mmHg | N/A |
| Solubility | Soluble in methanol. | N/A |
| Purity | Typically ≥97% | [3] |
Spectroscopic Profile
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. While specific spectral data can be obtained from various suppliers, this section outlines the expected spectroscopic characteristics.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Expected Values |
| ¹H NMR | Aromatic protons in the pyridine ring are expected to appear in the downfield region. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. |
| ¹³C NMR | Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted, as will the carbonyl carbon of the carboxylic acid. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-Br stretching vibrations are expected. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of CO₂, H₂O, and Br. |
Synthesis and Purification
Synthesis Protocol: Direct Carbonization of 2-Bromopyridine
A common and efficient method for the synthesis of this compound is the direct carbonization of 2-bromopyridine. This method offers a high yield in a single step.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve lithium diisopropylamide (LDA) (11.4 mmol) in anhydrous tetrahydrofuran (THF) (30 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add 2-bromopyridine (0.36 mL, 3.80 mmol) to the LDA solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add an excess of crushed dry ice (solid CO₂) to the reaction mixture.
-
Allow the reaction to stir for an additional hour at -78 °C.
-
Quench the reaction by adding water (60 mL) and allow the mixture to warm to room temperature.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield this compound as a powder (yield ~70%).
Purification Protocol: Recrystallization
Recrystallization is a standard method for purifying crude this compound. The choice of solvent is critical for achieving high purity and yield.
Experimental Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol/water mixture) and heat the mixture gently with stirring until the solid dissolves completely.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Chemical Reactivity and Applications in Drug Discovery
This compound is a versatile substrate for a variety of cross-coupling and functional group transformation reactions, making it a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between this compound and a boronic acid or ester, yielding 2-aryl or 2-heteroaryl nicotinic acid derivatives.[5][6][7]
-
Heck Reaction: The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted nicotinic acid derivative.[8][9][10]
-
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of a C-N bond between this compound and a primary or secondary amine, leading to the synthesis of 2-aminonicotinic acid derivatives.[11][12][13][14][15]
Functional Group Transformations
The carboxylic acid moiety of this compound can be readily transformed into other functional groups, further expanding its synthetic utility.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or other coupling agents yields the corresponding ester.[16][17][18]
-
Amide Coupling: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine forms an amide bond.[19][20]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.
-
Precautionary Measures: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound (CAS: 35905-85-2) is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to undergo a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers and scientists in the field of drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. 2-bromopyridine-3-carboxylic acid [stenutz.eu]
- 2. This compound | 35905-85-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | CAS#:35905-85-2 | Chemsrc [chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. hepatochem.com [hepatochem.com]
- 20. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2-Bromonicotinic acid in organic solvents
An In-Depth Technical Guide on the Solubility of 2-Bromonicotinic Acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the . Due to a scarcity of publicly available quantitative data for this compound, this document provides a comprehensive overview of its known qualitative solubility. To further aid researchers, a detailed experimental protocol for determining the solubility of a solid organic acid is presented, along with a case study on the closely related isomer, 5-Bromonicotinic acid, for which some solubility information is available. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound.
Introduction to this compound
This compound, also known as 2-bromo-3-pyridinecarboxylic acid, is a halogenated pyridine derivative with the chemical formula C₆H₄BrNO₂. Its structure, featuring a carboxylic acid group and a bromine atom on the pyridine ring, makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.
Solubility of this compound
Currently, there is a notable lack of comprehensive quantitative data in peer-reviewed literature regarding the solubility of this compound in a wide range of organic solvents. However, several chemical suppliers and databases provide qualitative solubility information.
Qualitative Solubility:
-
Methanol: this compound is repeatedly cited as being soluble in methanol. The exact concentration at various temperatures is not specified.
Given the limited specific data on this compound, a case study of its isomer, 5-Bromonicotinic acid, is presented below to provide researchers with a point of reference for a structurally similar compound.
Case Study: Solubility of 5-Bromonicotinic Acid
5-Bromonicotinic acid (CAS: 20826-04-4) is an isomer of this compound and its solubility characteristics can provide some insight into how brominated nicotinic acids behave in different solvents.
Table 1: Qualitative Solubility of 5-Bromonicotinic Acid
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
Note: "Slightly soluble" is a qualitative term and does not provide specific concentration values. The actual quantitative solubility would need to be determined experimentally.
Experimental Protocol for Determining Solid Solubility in Organic Solvents (Gravimetric Method)
For researchers requiring precise solubility data, the following is a detailed, generalized protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is reliable and relies on the accurate measurement of mass.[2][3]
4.1. Principle
The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.
4.2. Materials and Apparatus
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic water bath or incubator with temperature control (e.g., ±0.1 °C)
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars or a shaker
-
Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
-
Desiccator
-
The solid solute (e.g., this compound) of known purity
-
The desired organic solvent(s) of high purity
4.3. Procedure
-
Preparation: Add an excess amount of the solid solute to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Seal the vial tightly and place it in the thermostatic bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous stirring or shaking. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[2]
-
Sampling: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully draw a sample of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization. Attach a syringe filter to the syringe and filter the solution into a pre-weighed (tared) evaporating dish.
-
Mass Determination of the Saturated Solution: Immediately after dispensing the filtered saturated solution into the evaporating dish, weigh the dish with the solution to determine the total mass of the saturated solution.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated.
-
Drying to a Constant Mass: After the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Once cooled, weigh the dish. Repeat the drying and cooling process until a constant mass of the solute is obtained (e.g., two consecutive weighings are within 0.2 mg).[3]
4.4. Calculation of Solubility
The solubility can be calculated as follows:
-
Mass of the evaporating dish (tared): m_dish
-
Mass of the dish + saturated solution: m_solution
-
Mass of the dish + dry solute: m_solute_dish
-
Mass of the solute: m_solute = m_solute_dish - m_dish
-
Mass of the solvent: m_solvent = m_solution - m_solute_dish
-
Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) × 100
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.
Conclusion
References
2-Bromonicotinic Acid: A Technical Guide to Melting Point and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of 2-Bromonicotinic acid (CAS No: 35905-85-2), with a specific focus on its melting point and chemical stability. As a key building block and versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of these parameters is critical for its effective handling, storage, and application in research and development.[1][2]
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrNO₂ | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | White to light yellow to light orange powder or crystal | [3] |
| Purity | ≥ 98% (GC) | [1] |
| Melting Point | 254 °C | [1] |
| 200-203 °C | [4] | |
| 199-203 °C | [5][6] |
Note: Discrepancies in reported melting point values may arise from different analytical methods or purity levels of the samples tested.
Stability Profile
This compound is generally stable under recommended storage conditions.[1] However, its stability can be compromised by exposure to incompatible materials and improper storage environments, leading to degradation.
Storage and Handling: To ensure its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[7][8] Recommended storage temperatures are typically between 2-8°C.[1] It is also advised to protect the compound from light.[8]
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can induce chemical degradation.[8]
Hazardous Decomposition: Thermal decomposition of this compound can lead to the release of hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide, and bromine.[8]
Experimental Protocols
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[9]
Apparatus:
-
Melting point apparatus (manual or automated)[10]
-
Glass capillary tubes (sealed at one end)[11]
-
Mortar and pestle
-
Sample of this compound (must be dry)[11]
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle. The open end of a capillary tube is pressed into the powder.[9]
-
Loading the Capillary Tube: The tube is inverted and tapped gently to pack the powder into the sealed end. The sample is further compacted by dropping the tube through a long glass tube to ensure a packed height of 2-3 mm.[11]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.[10]
-
For an unknown sample, a rapid preliminary heating (4-5°C per minute) can be performed to determine an approximate melting range.
-
A second, more precise measurement is then conducted with a fresh sample. The temperature is rapidly increased to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.
-
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a transparent liquid is recorded as the completion of melting.[11] The result is reported as a melting range. For a pure compound, this range is typically sharp (0.5-1.0°C).
Chemical Stability Assessment (Accelerated Stability Testing)
Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions to predict the shelf-life of a substance.[7][8]
Apparatus:
-
Stability chambers with controlled temperature and humidity[12]
-
Analytical instrumentation (e.g., High-Performance Liquid Chromatography - HPLC) for purity and degradation product analysis
-
Appropriate containers for the substance
Procedure:
-
Protocol Design: A stability testing protocol is established, defining the batches to be tested, storage conditions, testing intervals, and analytical methods to be used.[13]
-
Sample Storage: Samples of this compound from at least one representative batch are stored in the final container closure system under accelerated conditions. According to ICH guidelines, a common condition for accelerated testing is 40°C ± 2°C / 75% RH ± 5% RH.[14]
-
Testing Schedule: Samples are pulled and tested at specified time points, for example, at 0, 1, 2, 3, and 6 months.[7]
-
Analysis: At each time point, the samples are analyzed for:
-
Appearance
-
Assay (potency)
-
Degradation products (using a validated stability-indicating HPLC method)[14]
-
Moisture content
-
-
Data Evaluation: The data is analyzed to identify any significant changes in the quality of the substance over time. This information is used to establish a tentative shelf-life and recommended storage conditions, which are then confirmed by long-term, real-time stability studies.[8]
Visualizations
Caption: General workflow for an accelerated stability study.
Caption: Logical relationship of stability and degradation pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. This compound | 35905-85-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | CAS#:35905-85-2 | Chemsrc [chemsrc.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. www3.paho.org [www3.paho.org]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. thinksrs.com [thinksrs.com]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. japsonline.com [japsonline.com]
- 14. gmpsop.com [gmpsop.com]
Spectroscopic Analysis of 2-Bromonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromonicotinic acid (CAS: 35905-85-2). Due to the limited availability of public experimental spectra, this document focuses on the predicted spectroscopic features based on the compound's structure, alongside detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and analysis of the functional groups present in the molecule: a pyridine ring, a carboxylic acid, and a bromine substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid group, the bromine atom, and the nitrogen atom in the ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift.
| Predicted ¹H NMR Data | |
| Proton | Expected Chemical Shift (ppm) |
| H-4 | ~8.3 - 8.5 |
| H-5 | ~7.4 - 7.6 |
| H-6 | ~8.6 - 8.8 |
| COOH | > 10 (broad singlet) |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is anticipated to display six distinct signals for the six carbon atoms in this compound. The carbon of the carboxyl group will be the most downfield signal. The carbon atom attached to the bromine will also be significantly shifted.
| Predicted ¹³C NMR Data | |
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~145 - 150 |
| C-3 | ~125 - 130 |
| C-4 | ~140 - 145 |
| C-5 | ~122 - 127 |
| C-6 | ~150 - 155 |
| COOH | ~165 - 175 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the prominent absorption bands of the carboxylic acid group and the vibrations of the brominated pyridine ring.
| Predicted IR Absorption Data | |
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 |
| C=C and C=N stretching (Aromatic Ring) | 1600 - 1450 |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 |
| C-Br stretch | 700 - 500 |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation will likely involve the loss of the carboxylic acid group and the bromine atom.
| Predicted Mass Spectrometry Data | |
| m/z | Proposed Fragment |
| 201/203 | [M]⁺ (Molecular ion) |
| 184/186 | [M - OH]⁺ |
| 156/158 | [M - COOH]⁺ |
| 122 | [M - Br]⁺ |
| 77 | [C₅H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the NMR, IR, and MS spectra of this compound, which is a solid at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Transfer the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for carboxylic acids).
-
Vortex or gently warm the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Process and assign the peaks in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder for KBr pellets
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample in the KBr.
-
Transfer the powdered mixture to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Vials and micropipettes
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
Procedure:
-
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Filter the sample solution if any solid particles are present.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer's ionization source at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
If using a tandem mass spectrometer (MS/MS), select the molecular ion peak for fragmentation and acquire the product ion spectrum.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI).
-
Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion.
-
Confirm the presence of bromine by observing the characteristic isotopic pattern.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for spectroscopic analysis of this compound.
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 2-bromonicotinic acid, a versatile building block in medicinal chemistry and materials science. The strategic position of the bromine atom on the electron-deficient pyridine ring, adjacent to the nitrogen atom, imparts significant reactivity, making it amenable to a variety of synthetic transformations. This document details the most pertinent reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering insights into reaction mechanisms, experimental conditions, and expected outcomes.
A crucial consideration when working with this compound is the presence of the carboxylic acid functionality. Under the basic conditions often required for cross-coupling reactions, the carboxylic acid can deprotonate, potentially leading to catalyst deactivation and reduced yields. Therefore, protection of the carboxylic acid, typically as a methyl or ethyl ester, is a common and often necessary strategy to ensure efficient and high-yielding transformations of the bromine atom. The protocols and data presented herein will often refer to these esterified derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the nicotinic acid scaffold is well-suited for a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester.[1] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.
The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl 2-bromonicotinate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | Benzyl 2-bromonicotinate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 2-Bromopyridine | 4-Pyridylboronic acid | Pd₂(dba)₃ (2.5) | Cy₃P·HBF₄ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~80 |
Note: Yields are representative and can vary based on specific substrates and reaction scale. Data is adapted from protocols for similar substrates and may require optimization.
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzyl 2-bromonicotinate.
-
Reaction Setup: In a flame-dried Schlenk flask, combine benzyl 2-bromonicotinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), followed by the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine.[2][3] This reaction is of paramount importance in pharmaceutical chemistry for the synthesis of arylamines. The mechanism involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination.[2][4]
References
2-Bromonicotinic Acid: A Versatile Precursor for Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a critical and versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its unique chemical structure, featuring a pyridine ring substituted with both a carboxylic acid and a bromine atom at the 2-position, offers multiple reactive sites for synthetic modification. This allows for the construction of complex molecular architectures with diverse pharmacological activities, particularly in the fields of anti-inflammatory and anti-cancer agents.[1] The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety provides a convenient point for derivatization, such as amidation and esterification. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions that are foundational to modern pharmaceutical development.
Key Synthetic Transformations
The strategic importance of this compound in pharmaceutical synthesis is primarily realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient and versatile methods for the construction of complex molecular frameworks from this readily available precursor.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is widely used to synthesize 2-arylnicotinic acid derivatives, which are prevalent scaffolds in numerous biologically active molecules. The reaction is typically catalyzed by a palladium complex in the presence of a base.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, which can be adapted for this compound or its esters.
-
Reaction Setup: In a dry Schlenk flask, combine the 2-bromopyridine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. If DMF is the solvent, dilute with water and acidify with 1M HCl to precipitate the product. If a biphasic solvent system is used, perform an aqueous work-up with extraction into an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
Data is representative for similar bromopyridine substrates and may require optimization for this compound.
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 2-alkynylnicotinic acids, which are valuable precursors for various heterocyclic compounds. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling of a 2-Bromopyridine Derivative
This protocol outlines a general procedure for the Sonogashira coupling of 2-bromopyridine derivatives. It is recommended to use an ester of this compound to avoid potential side reactions with the carboxylic acid group.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the this compound ester (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add the base (e.g., triethylamine or diisopropylamine, 2-3 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography.
Table 2: Exemplary Conditions for Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Toluene | 50 | 92 |
Data is representative for similar bromopyridine substrates and may require optimization for this compound esters.
Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction provides a direct route to 2-aminonicotinic acid derivatives, which are of great interest in medicinal chemistry. The reaction requires a palladium catalyst, a phosphine ligand, and a base.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
This protocol describes a general method for the Buchwald-Hartwig amination of 2-bromopyridine derivatives. The use of an ester of this compound is recommended.
-
Reaction Setup: To a dry Schlenk tube, add the this compound ester (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP, XPhos), and the base (e.g., NaOt-Bu or Cs₂CO₃).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. Perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography.
Table 3: Exemplary Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | t-BuOH | 90 | 88 |
Data is representative for similar bromopyridine substrates and may require optimization for this compound esters.
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Applications in Pharmaceutical Synthesis
The synthetic methodologies described above, utilizing this compound as a versatile precursor, are instrumental in the synthesis of a wide range of pharmaceutical agents. The ability to introduce diverse aryl, alkynyl, and amino substituents at the 2-position of the nicotinic acid scaffold allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Nevirapine and its Analogues
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. While commercial syntheses may utilize other starting materials like 2-chloronicotinic acid, the core structure of Nevirapine contains a dipyridodiazepine system that can be conceptually derived from substituted nicotinic acids. The Buchwald-Hartwig amination of a 2-halonicotinic acid derivative is a key step in forming one of the crucial C-N bonds in the diazepine ring.
ABT-594 and its Analogues
ABT-594 is a potent analgesic agent that acts as a neuronal nicotinic acetylcholine receptor (nAChR) agonist. Its structure features a 2-chloro-5-alkoxypyridine moiety. The synthesis of this key fragment can be envisioned starting from a dihalopyridine, which in turn could be derived from a nicotinic acid precursor. The versatility of this compound allows for the introduction of various substituents that could lead to the development of novel analogues of ABT-594 with improved pharmacological profiles.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual reactivity, stemming from the carboxylic acid and the bromo-substituent, allows for a wide range of synthetic transformations. In particular, its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides medicinal chemists with powerful tools to construct complex molecular architectures. The ability to efficiently generate libraries of 2-substituted nicotinic acid derivatives makes this compound an indispensable precursor in the discovery and development of new therapeutic agents.
References
The Pivotal Role of 2-Bromonicotinic Acid in Agrochemical Innovation: A Technical Guide
Introduction
In the continuous quest for novel and effective crop protection solutions, the pyridine scaffold has emerged as a cornerstone in the design of modern agrochemicals. Among the myriad of pyridine-based building blocks, 2-Bromonicotinic acid, a halogenated derivative of nicotinic acid, serves as a versatile and highly reactive intermediate in the synthesis of a new generation of herbicides and fungicides. Its unique chemical architecture, featuring a bromine atom at the 2-position and a carboxylic acid group at the 3-position, provides strategic reaction sites for the construction of complex and biologically active molecules. This technical guide delves into the applications of this compound in agrochemical research, providing an in-depth overview of its use in the synthesis of potent herbicides and fungicides, complete with experimental protocols, quantitative data, and visual representations of synthetic pathways.
Herbicidal Applications: The Synthesis of Diflufenican Analogues
While many documented syntheses of the commercial herbicide diflufenican utilize 2-chloronicotinic acid, the analogous reactivity of this compound makes it a suitable starting material for the production of this important agrochemical.[1][2][3] Diflufenican is a carotenoid biosynthesis inhibitor, leading to the bleaching of susceptible weeds. The synthesis involves a two-step process, beginning with the esterification of the 2-halonicotinic acid, followed by a nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of Diflufenican from 2-Halonicotinic Acid
This protocol outlines the general synthesis of diflufenican, which can be adapted for use with this compound.
Step 1: Synthesis of 3-(trifluoromethyl)phenyl 2-halonicotinate
-
In a reaction vessel, 2-halogenated nicotinic acid is reacted with 3-trifluoromethyl phenol.[1]
-
The reaction is typically carried out in the presence of a suitable solvent and a coupling agent or by first converting the carboxylic acid to an acid chloride.
Step 2: Synthesis of Diflufenican
-
The resulting 3-(trifluoromethyl)phenyl 2-halonicotinate is then reacted with 2,4-difluoroaniline.[1]
-
This reaction is a nucleophilic aromatic substitution, often catalyzed by a copper-based catalyst such as cuprous iodide, cuprous bromide, cuprous chloride, or cuprous oxide.[1]
-
The final product, diflufenican, is obtained after purification.
Diagram of the Synthetic Workflow for Diflufenican
Caption: Synthetic pathway for Diflufenican from this compound.
Fungicidal Applications: N-(thiophen-2-yl) Nicotinamide Derivatives
Research into novel fungicides has led to the development of N-(thiophen-2-yl) nicotinamide derivatives, which have shown significant activity against various plant pathogens.[4] While the parent nicotinic acid is often used as a starting material, the incorporation of a bromine atom on the pyridine ring can modulate the biological activity and physicochemical properties of the final compounds. A study detailing the synthesis and fungicidal activity of such derivatives provides valuable insights into the potential of this compound in this domain.
Experimental Protocol: General Procedure for the Preparation of N-(thiophen-2-yl) Nicotinamide Derivatives
This protocol is based on the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, including bromo-substituted analogs.[4]
-
Acyl Chloride Formation: To a solution of the substituted nicotinic acid (e.g., 6-bromonicotinic acid) (2.3 mmol) in dichloromethane (20 mL), oxalyl chloride (6.9 mmol) is added dropwise, followed by a drop of DMF. The mixture is stirred at room temperature for 6 hours and then concentrated under reduced pressure to yield the acyl chloride.
-
Amidation: To a mixture of the appropriate thiophen-2-amine (2.0 mmol) and triethylamine (2.4 mmol) in dichloromethane (20 mL) in an ice-water bath, a solution of the acyl chloride in dichloromethane (10 mL) is added dropwise. The resulting mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. The product is then isolated and purified.
Quantitative Data: Fungicidal Activity of Nicotinamide Derivatives
The following table summarizes the in vitro and in vivo fungicidal activity of selected N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis).[4]
| Compound | EC50 (mg/L) (in vitro) | Control Efficacy (%) at 100 mg/L (in vivo) | Control Efficacy (%) at 200 mg/L (in vivo) |
| 4a | 4.69 | - | - |
| 4f | 1.96 | 70 | 79 |
| Diflumetorim | 21.44 | - | - |
| Flumorph | 7.55 | - | 56 |
| Mancozeb | - | - | 76 (at 1000 mg/L) |
Note: Compound structures for 4a and 4f are detailed in the cited reference. The data for commercial fungicides are provided for comparison.
Diagram of the Synthetic Workflow for N-(thiophen-2-yl) Nicotinamide Derivatives
Caption: Synthesis of N-(thiophen-2-yl) Nicotinamide fungicides.
Future Perspectives
The examples of diflufenican and the N-(thiophen-2-yl) nicotinamide derivatives highlight the utility of this compound and its analogs as key intermediates in the development of novel agrochemicals. The bromine atom provides a handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be employed to generate diverse libraries of compounds for biological screening.[5] The continued exploration of derivatives of this compound holds significant promise for the discovery of next-generation herbicides and fungicides with improved efficacy, selectivity, and environmental profiles.
References
- 1. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
2-Bromonicotinic Acid: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Bromonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a significant building block in the field of material science.[1] Its unique molecular architecture, featuring a carboxylic acid group for coordination and a reactive bromine atom on the pyridine ring, offers a versatile platform for the synthesis of novel functional materials.[2] This guide explores the utility of this compound in the creation of advanced materials, with a focus on coordination polymers and metal-organic frameworks (MOFs). We delve into the synthesis, properties, and potential applications of these materials, providing a technical overview for scientists and researchers.
Core Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its application in material synthesis.
| Property | Value | Reference |
| Chemical Formula | C₆H₄BrNO₂ | |
| Molecular Weight | 202.01 g/mol | |
| Melting Point | 199-203 °C | [2] |
| Appearance | Off-white powder | [2] |
| Purity | ≥99.0% | [2] |
Applications in Material Science
The primary application of this compound in material science lies in its use as a ligand for the construction of coordination polymers and MOFs.[1] These materials are of great interest due to their tunable structures and properties, leading to applications in areas such as gas storage, catalysis, and sensing.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers are inorganic or organometallic polymer structures with repeating coordination entities extending in one, two, or three dimensions. MOFs are a subclass of coordination polymers that are often crystalline and porous. The carboxylic acid group of this compound readily coordinates with metal ions, while the pyridine nitrogen can also participate in coordination, leading to the formation of robust and intricate network structures. The presence of the bromine atom provides a site for post-synthetic modification, allowing for the fine-tuning of the material's properties.[1]
While specific quantitative data for materials derived from this compound is limited in publicly available literature, studies on its isomer, 5-bromonicotinic acid, provide valuable insights. For instance, MOFs based on 5-bromonicotinic acid have demonstrated intense photoluminescence and potential for H₂ purification.[3][4] It is reasonable to anticipate that materials derived from this compound would exhibit similarly interesting properties.
The properties of coordination polymers and MOFs are typically investigated using a variety of analytical techniques:
-
Thermal Stability: Thermogravimetric analysis (TGA) is employed to determine the thermal stability of the material, indicating the temperature at which it begins to decompose.[5][6][7] TGA results for coordination polymers typically show initial weight loss due to the removal of solvent molecules, followed by decomposition of the organic linker at higher temperatures.[5][6]
-
Structural Analysis: Powder X-ray diffraction (PXRD) is used to confirm the crystalline structure of the synthesized material.
-
Luminescent Properties: Photoluminescence spectroscopy is used to investigate the light-emitting properties of the materials. The quantum yield, which measures the efficiency of the emission process, is a key parameter.[8] Guest molecules within the pores of a MOF can influence its luminescence quantum yield.[9]
Experimental Protocols
General Solvothermal Synthesis of a Luminescent MOF
This protocol outlines the synthesis of a luminescent MOF using a substituted carboxylic acid ligand and a metal salt.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Europium(III) nitrate pentahydrate)[10]
-
Solvent (e.g., N,N-Dimethylformamide (DMF))[10]
-
Teflon-lined stainless-steel autoclave or glass vial[10]
-
Programmable oven[10]
-
Centrifuge
-
Ethanol
Procedure:
-
Solution Preparation: In a glass vial, dissolve this compound and the chosen metal salt in DMF. The molar ratio of ligand to metal will influence the resulting structure.
-
Sonication: Sonicate the mixture to ensure complete dissolution and homogeneity of the precursors.[10]
-
Sealing and Heating: Seal the vial within a Teflon-lined stainless-steel autoclave. Place the autoclave in a programmable oven and heat to a specific temperature (e.g., 120 °C) for a set period (e.g., 48-72 hours).[10]
-
Cooling and Crystal Formation: Allow the autoclave to cool slowly to room temperature. Crystals of the MOF should form at the bottom of the vial.[10]
-
Washing: Decant the mother liquor and wash the crystals multiple times with fresh DMF and then with ethanol to remove any unreacted starting materials.[10]
-
Drying: Dry the crystals under vacuum.
Potential Signaling Pathways and Applications
Materials derived from this compound have the potential for applications in sensing and catalysis. The logical workflow for these applications can be visualized.
Fluorescent Sensing of Metal Ions
Luminescent MOFs can act as sensors for metal ions. The interaction between the analyte (metal ion) and the MOF can lead to a change in the MOF's fluorescence, such as quenching or enhancement.[11][12]
Catalytic Applications
The porous nature and active metal sites of MOFs make them promising candidates for heterogeneous catalysis.[13][14] A substrate can diffuse into the pores of the MOF, interact with the active catalytic sites, and be converted into a product.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the construction of advanced functional materials. While research has demonstrated its utility in forming coordination polymers and MOFs, there remains a significant opportunity for further exploration. Future work should focus on the synthesis and characterization of a wider range of materials derived from this compound, including other classes of polymers such as polyamides and polyesters.[15][16][17][18][19][20][21] The systematic investigation of their physical and chemical properties will be crucial for unlocking their full potential in applications ranging from drug delivery and sensing to catalysis and high-performance materials. The development of detailed and reproducible synthetic protocols will be essential for advancing the widespread adoption of this compound in material science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. [PDF] Improving LMOF luminescence quantum yield through guest-mediated rigidification | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpcig-conferences.com [cpcig-conferences.com]
- 14. mdpi.com [mdpi.com]
- 15. dspace.ncl.res.in [dspace.ncl.res.in]
- 16. youtube.com [youtube.com]
- 17. WO2019007522A1 - Process for preparing polyesters by using an additive - Google Patents [patents.google.com]
- 18. iscientific.org [iscientific.org]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Safety and Handling of 2-Bromonicotinic Acid: A Technical Guide for Laboratory Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Bromonicotinic acid, including detailed experimental protocols.
Introduction
This compound (CAS No: 35905-85-2), also known as 2-Bromopyridine-3-carboxylic acid, is a versatile heterocyclic building block widely employed in pharmaceutical and agrochemical research and development.[1] Its utility as an intermediate in the synthesis of complex organic molecules, including novel anti-inflammatory and anti-cancer agents, necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes.[1] This guide provides comprehensive information on the hazards, safe handling practices, emergency procedures, and common experimental protocols involving this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are associated with its irritant properties and potential for harm if ingested or inhaled.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |
Signal Word: Warning[4]
Hazard Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol [5] |
| Appearance | White to light yellow or light orange powder/crystal[1] |
| Melting Point | 200-203 °C[5] |
| Boiling Point | 339.4 ± 27.0 °C at 760 mmHg[5] |
| Solubility | Soluble in Methanol[6] |
| Purity | Typically >95% - 98%[5] |
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls should be applied to ensure the highest level of safety.
Hierarchy of controls for handling this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[2] Eyewash stations and safety showers must be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[2]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2]
-
General Handling Practices
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid breathing dust.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in laboratory areas.[2]
-
Minimize dust generation and accumulation.[8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Accidental Release Measures and Disposal
Spill Response
Workflow for responding to a this compound spill.
In the event of a spill, wear appropriate personal protective equipment.[7] For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust formation.[2] Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
This compound is a key starting material in various organic transformations. Below are detailed methodologies for some common reactions.
Synthesis of this compound via Direct Carbonization
This protocol describes the synthesis of this compound from 2-bromopyridine.[5]
Materials:
-
2-Bromopyridine
-
Lithium diisopropylamide (LDA)
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve LDA (11.4 mmol) in dry THF (30 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2-bromopyridine (0.36 mL, 3.80 mmol) to the LDA solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add powdered dry ice to the reaction mixture.
-
Continue stirring at -78 °C for another hour.
-
Quench the reaction by adding water (60 mL) and allow the mixture to warm to room temperature.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous phase to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield this compound as a powder.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the palladium-catalyzed cross-coupling of a 2-bromonicotinate derivative with a boronic acid.
A generalized workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Benzyl 2-bromonicotinate (or other ester derivative)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or a mixture of ethanol and water)
Procedure:
-
In a reaction vessel, combine the benzyl 2-bromonicotinate (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent to the mixture.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon) through it for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[8]
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Amide Coupling via Acyl Chloride Formation
This protocol outlines the formation of an amide from this compound by first converting it to an acyl chloride.
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
A primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM, add oxalyl chloride (3.0 mmol) or thionyl chloride dropwise at room temperature. If using oxalyl chloride, add one drop of DMF as a catalyst.
-
Stir the mixture at room temperature until the evolution of gas ceases (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 2-bromonicotinoyl chloride.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 mmol) and the non-nucleophilic base (1.5 mmol) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Add the amine solution dropwise to the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Stability and Reactivity
-
Stability: this compound is stable under normal storage conditions.[2]
-
Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[2]
-
Incompatible Materials: Strong oxidizing agents and strong bases can react with this compound.[2]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr).[2][7]
Conclusion
This compound is a valuable reagent in chemical synthesis but requires handling with appropriate safety precautions due to its hazardous properties. By understanding its hazards, implementing proper engineering controls, using the correct personal protective equipment, and following established safe handling and experimental protocols, researchers can work with this compound safely and effectively. This guide serves as a comprehensive resource to promote a strong safety culture in laboratories where this compound is utilized.
References
- 1. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. growingscience.com [growingscience.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
chemical structure and IUPAC name of 2-Bromonicotinic acid
This technical guide provides a comprehensive overview of 2-Bromonicotinic acid, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, synthesis, analytical methods, and known biological significance of this compound.
Chemical Structure and Nomenclature
This compound is a halogenated derivative of nicotinic acid, also known as vitamin B3. The presence of a bromine atom at the 2-position of the pyridine ring significantly influences its chemical reactivity and utility as a synthetic intermediate.
-
IUPAC Name: 2-bromopyridine-3-carboxylic acid[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 200-203 °C (lit.) or 254 °C | [4][3][6] |
| Boiling Point | 339.3 ± 27.0 °C at 760 mmHg | [8][9] |
| Density | 1.8 ± 0.1 g/cm³ | [8] |
| Flash Point | 159.0 ± 23.7 °C | [8] |
| Solubility | Soluble in Methanol | |
| Purity (Commercial) | ≥97% to ≥99.0% | [3][10][11] |
| Storage Conditions | 2-8°C, inert atmosphere, dry, and dark place | [4][6][9] |
Note: Discrepancies in melting point values exist in the literature, which may be due to different measurement conditions or sample purities.
Experimental Protocols
A direct and efficient method for the synthesis of this compound involves the carbonization of 2-bromopyridine. This one-step process offers a high yield without the need for extensive purification.[1]
Materials:
-
2-Bromopyridine
-
Lithium diisopropylamide (LDA)
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve LDA (11.4 mmol) in dry THF (30 mL) in a flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2-bromopyridine (0.36 mL, 3.80 mmol) to the LDA solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add powdered dry ice to the reaction mixture in excess.
-
Continue stirring at -78 °C for an additional hour.
-
Quench the reaction by adding water (60 mL) and allow the mixture to warm to room temperature.
-
Wash the aqueous mixture with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous phase to pH 3 with 1 M HCl.
-
Extract the product from the acidified aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield this compound as a powder (Typical yield: ~70%).[1]
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. The following is a representative reverse-phase HPLC (RP-HPLC) method, adapted from protocols for similar compounds.[12]
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX SB-C18)
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient can be optimized, for example, starting with a high percentage of Mobile Phase A and increasing the proportion of Mobile Phase B over the run.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 261 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a known concentration (e.g., 50 µg/mL).
-
Sample Solution Preparation: Prepare the synthesized this compound sample in the same diluent to a similar concentration.
-
System Suitability: Inject the standard solution multiple times (e.g., six times) to ensure the system is performing correctly. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Biological and Chemical Significance
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions. This facilitates the construction of more complex molecules.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure is particularly useful for developing novel anti-inflammatory and anti-cancer agents.[4] It is also used in creating compounds targeting neurological disorders.[4]
-
Agrochemicals: The compound is utilized in the formulation of agrochemicals, such as pesticides and herbicides, where its incorporation can enhance chemical stability and bioactivity.[4]
-
Biochemical Research: this compound and its derivatives are employed in studying enzyme interactions and metabolic pathways, which can aid in the identification of new therapeutic targets.[4]
While specific signaling pathways for this compound are not extensively documented, its structural similarity to nicotinic acid suggests it may interact with nicotinic acid receptors, such as GPR109A (also known as HCA₂). Activation of this G-protein coupled receptor is known to initiate downstream signaling cascades.[13]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(35905-85-2) 1H NMR [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]
- 7. adpharmachem.com [adpharmachem.com]
- 8. This compound | CAS#:35905-85-2 | Chemsrc [chemsrc.com]
- 9. This compound Cas:35905-85-2 - ENAO Chemical Co., Ltd [enaochem.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 35905-85-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of 2-Bromonicotinic Acid in the Synthesis of Neurological Disorder Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromonicotinic acid, a halogenated derivative of nicotinic acid, has emerged as a critical building block in the synthesis of a variety of pharmacologically active compounds, particularly those targeting neurological disorders. Its unique structural features, including a reactive bromine atom and a carboxylic acid group on a pyridine ring, provide a versatile scaffold for the construction of complex molecules. This technical guide delves into the core applications of this compound in the synthesis of drugs for epilepsy, Alzheimer's disease, and Parkinson's disease. It provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and the underlying signaling pathways of the resulting therapeutics.
Introduction
The pyridine nucleus is a ubiquitous motif in medicinal chemistry, and its functionalization is a key strategy in drug design. This compound (CAS: 35905-85-2) offers two strategic points for chemical modification: the bromine atom at the 2-position, which is amenable to various cross-coupling reactions, and the carboxylic acid at the 3-position, which can be readily converted into amides, esters, and other functional groups.[1][2] This dual reactivity makes it an invaluable intermediate for creating diverse libraries of compounds for screening and development. This guide will explore its specific applications in the synthesis of drugs targeting key neurological pathways.
Epilepsy: Targeting AMPA Receptors with Perampanel
Epilepsy is a neurological disorder characterized by recurrent seizures. A key target for antiepileptic drugs is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission in the central nervous system.[3][4]
Synthesis of Perampanel
Perampanel is a selective, non-competitive antagonist of the AMPA receptor and is used in the treatment of focal and generalized seizures.[1][5] While various synthetic routes to Perampanel have been developed, several patented methods utilize intermediates that can be derived from this compound. A crucial step in these syntheses is the formation of a biaryl system, often achieved through a Suzuki-Miyaura cross-coupling reaction.
A plausible synthetic approach starting from a this compound derivative involves a Suzuki-Miyaura coupling to introduce a substituted phenyl group at the 2-position. The carboxylic acid moiety can then be elaborated to construct the dihydropyridinone core of Perampanel.
Quantitative Data for Perampanel Synthesis Intermediates
The following table summarizes representative yields for key reaction steps that could be involved in a synthetic route to Perampanel utilizing a this compound scaffold, based on analogous reactions reported in the literature.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| Suzuki-Miyaura Coupling | 2-Bromo-6-methylisonicotinic acid | Arylboronic acid, Pd(dppf)Cl₂, K₃PO₄, 1,4-dioxane/water | 2-Aryl-6-methylisonicotinic acid | 70-95 | >95 | [6] |
| Amide Coupling | 2-Aryl-nicotinic acid | Amine, HATU, DIPEA, DMF | 2-Aryl-nicotinamide derivative | 80-98 | >98 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.
Materials:
-
2-Bromo-6-methylisonicotinic acid (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-6-methylisonicotinic acid, the arylboronic acid, and K₃PO₄.[6]
-
Seal the flask and evacuate and backfill with an inert gas three to five times.[6]
-
Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.[6]
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[6]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Perform an acidic wash (e.g., 1M HCl) to protonate the product, followed by extraction with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[6]
Signaling Pathway: AMPA Receptor Antagonism
Perampanel acts as a negative allosteric modulator of the AMPA receptor, reducing the frequency of channel opening and thus dampening excessive excitatory neurotransmission that can lead to seizures.
Figure 1: Simplified signaling pathway of AMPA receptor antagonism by Perampanel.
Alzheimer's Disease: Targeting Cholinesterases
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. A key therapeutic strategy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9]
Synthesis of Cholinesterase Inhibitors
While no major approved drug for Alzheimer's disease is directly synthesized from this compound, the synthesis of potent cholinesterase inhibitors often involves the creation of complex heterocyclic systems where a brominated aromatic precursor is a key starting material. For instance, the synthesis of novel brominated sulfonamide derivatives has shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9] The synthetic principles, such as the introduction of bromine followed by nucleophilic substitution or cross-coupling reactions, are directly applicable to derivatives of this compound.
Quantitative Data for Novel Cholinesterase Inhibitors
The following table presents inhibitory concentration (IC50) values for representative cholinesterase inhibitors synthesized from brominated precursors, demonstrating the potential of this chemical space.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide derivative 6a | Acetylcholinesterase (AChE) | 1.23 ± 0.05 | [8] |
| N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide derivative 6a | Butyrylcholinesterase (BChE) | 0.87 ± 0.02 | [8] |
| Tacrine (Reference Drug) | Acetylcholinesterase (AChE) | 0.15 ± 0.01 | [8] |
| Tacrine (Reference Drug) | Butyrylcholinesterase (BChE) | 0.09 ± 0.01 | [8] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against acetylcholinesterase using the Ellman method.[5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of a 96-well microplate.
-
Add the AChE solution to initiate the pre-incubation period (typically 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Signaling Pathway: Nicotinic Acetylcholine Receptor Modulation
By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft increases, leading to enhanced activation of nicotinic acetylcholine receptors (nAChRs). This can lead to the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, which is implicated in neuroprotection.[10][11][12]
Figure 2: Simplified signaling pathway of enhanced nicotinic acetylcholine receptor activation through cholinesterase inhibition.
Parkinson's Disease: Exploring Synthetic Pathways to Dopamine Agonists and MAO-B Inhibitors
Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra. Therapeutic strategies include dopamine replacement therapy with dopamine agonists and preventing the breakdown of dopamine using monoamine oxidase B (MAO-B) inhibitors.[13][14]
Synthetic Potential of this compound
While direct synthesis of established anti-Parkinsonian drugs from this compound is not prominently reported, its versatile chemistry makes it a highly attractive starting point for the development of novel dopamine agonists and MAO-B inhibitors. The pyridine core is present in some dopamine agonist structures, and the ability to introduce diverse substituents via cross-coupling reactions allows for the exploration of structure-activity relationships for MAO-B inhibition.
Representative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a hypothetical drug candidate for Parkinson's disease starting from this compound.
Figure 3: A generalized synthetic workflow for developing neurological drug candidates from this compound.
Conclusion
This compound is a cornerstone intermediate in the synthesis of neurologically active compounds. Its utility is exemplified in the construction of the antiepileptic drug Perampanel and provides a foundational scaffold for the development of novel cholinesterase inhibitors for Alzheimer's disease and potential new therapeutics for Parkinson's disease. The synthetic versatility offered by its dual reactive sites, combined with the prevalence of the pyridine motif in neuropharmacology, ensures that this compound will continue to be a molecule of significant interest to researchers and drug development professionals. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for harnessing the full potential of this important chemical building block.
References
- 1. A practical, laboratory-scale synthesis of perampanel | RTI [rti.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 9. benchchem.com [benchchem.com]
- 10. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Dopaminergic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction with 2-Bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This reaction has become an indispensable tool in medicinal chemistry and drug development due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives.[2] 2-Bromonicotinic acid is a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), as the resulting 2-arylnicotinic acid scaffold is a key structural motif in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound with various arylboronic acids.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid or its ester) in the presence of a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the 2-arylnicotinic acid product and regenerate the active palladium(0) catalyst. The presence of the carboxylic acid and the pyridine nitrogen in this compound can influence the reaction, often necessitating careful optimization of the reaction conditions to avoid catalyst inhibition and other side reactions.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of 2-halonicotinic acid derivatives with various arylboronic acids. The data presented here are compiled from literature examples of structurally similar substrates, such as 2-bromo-6-methylisonicotinic acid and benzyl 2-bromonicotinate, and serve as a guide for the expected outcomes with this compound. Optimization for specific substrates is recommended.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2-5) | K₃PO₄ (3) | Toluene/H₂O | 100 | 8-16 | 90-98 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos (1-3) | Cs₂CO₃ (2.5) | DMF | 90 | 6-12 | 88-96 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 18 | 80-90 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 85 | 12 | 75-85 |
| 6 | 3,5-Dimethylphenylboronic acid | XPhos Pd G3 (1-2) | K₃PO₄ (3) | THF | 80 | 4-8 | >90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with a variety of arylboronic acids using a common palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to a pH of approximately 3-4 with 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially improved yields.
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Add the degassed solvent (e.g., DMF/water 5:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure outlined in Protocol 1.
Mandatory Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical compounds. 2-Bromonicotinic acid is a valuable building block in medicinal chemistry, and its derivatization via the Heck reaction allows for the introduction of diverse vinyl functionalities at the 2-position of the pyridine ring, paving the way for the synthesis of novel therapeutic agents.
These application notes provide a comprehensive guide to the Heck reaction conditions applicable to this compound. Due to the potential for the carboxylic acid moiety to interfere with the basic reaction conditions, protocols often involve the esterification of the nicotinic acid prior to the coupling reaction. This document outlines general protocols and key reaction parameters based on established procedures for similar aryl and heteroaryl bromides.
Key Reaction Parameters
The success of the Heck reaction is highly dependent on the careful optimization of several parameters:
-
Palladium Catalyst and Ligands: The choice of the palladium source and accompanying ligands is critical for catalytic activity and selectivity. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Phosphine ligands, such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine, are frequently employed to stabilize the palladium catalyst and modulate its reactivity.
-
Base: A base is essential to neutralize the hydrohalic acid generated during the catalytic cycle. Both organic bases, such as triethylamine (NEt₃), and inorganic bases, like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are typical choices for Heck reactions.
-
Temperature: Heck reactions are generally conducted at elevated temperatures, typically ranging from 80 to 140 °C, to ensure a sufficient reaction rate.
-
Alkene Coupling Partner: The electronic nature of the alkene coupling partner influences the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are highly reactive and commonly used substrates.
Comparative Summary of Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides with common alkenes, which can be adapted for this compound or its esters.
| Parameter | Condition Set 1 (with Styrene) | Condition Set 2 (with Acrylate) |
| Aryl Halide | Methyl 2-bromonicotinate | Methyl 2-bromonicotinate |
| Alkene | Styrene (1.2 equiv) | Ethyl acrylate (1.5 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) | P(o-tol)₃ (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | NEt₃ (2.0 equiv) |
| Solvent | DMF | NMP |
| Temperature | 100-120 °C | 120-140 °C |
| Reaction Time | 12-24 h | 16-24 h |
| Typical Yield | Good to Excellent | Good to Excellent |
Experimental Protocols
Note: It is highly recommended to first convert this compound to its methyl or ethyl ester to prevent side reactions involving the carboxylic acid. Standard esterification procedures (e.g., using SOCl₂ in methanol or ethanol) can be employed.
Protocol 1: Heck Reaction of Methyl 2-Bromonicotinate with Styrene
This protocol describes a general procedure for the coupling of methyl 2-bromonicotinate with styrene.
Materials:
-
Methyl 2-bromonicotinate (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add methyl 2-bromonicotinate, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF via syringe, followed by the addition of styrene.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl 2-styrylnicotinate.
Protocol 2: Heck Reaction of Methyl 2-Bromonicotinate with Ethyl Acrylate
This protocol outlines a general method for the coupling of methyl 2-bromonicotinate with an acrylate ester.
Materials:
-
Methyl 2-bromonicotinate (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add methyl 2-bromonicotinate, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous NMP, ethyl acrylate, and NEt₃ to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding methyl 2-(2-ethoxycarbonyl-vinyl)-nicotinate.
Visualizing the Heck Reaction Workflow
The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Heck reaction.
Caption: Generalized experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-Bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromonicotinic acid is a versatile and highly valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring functionalized with both a carboxylic acid and a bromine atom, provides two strategic points for chemical modification. The bromine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds. This allows for the synthesis of a diverse library of substituted pyridine derivatives, which are prominent scaffolds in many biologically active compounds and functional materials.[1]
These application notes provide detailed protocols for the functionalization of this compound via several key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl Nicotinic Acid Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is particularly effective for the synthesis of 2-arylnicotinic acid derivatives from this compound, which are important precursors for various pharmaceuticals.
Data Presentation: Summary of Reaction Conditions and Yields for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various arylboronic acids. The conditions are adaptable for this compound, although the presence of the carboxylic acid may necessitate the use of a stronger base or protection of the acid functionality.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[2] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[2] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 (estimated) |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 75 (estimated) |
| 5 | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 90 (estimated) |
Note: Yields are based on reactions with similar 2-bromopyridine substrates and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagrams: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromonicotinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridine core is a common motif in numerous pharmaceutical agents, and the presence of both a carboxylic acid and a bromine atom provides two orthogonal points for chemical modification. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] This allows for the introduction of a wide array of functional groups, including aryl, heteroaryl, alkyl, alkynyl, and amino moieties, facilitating the synthesis of diverse compound libraries for drug discovery and the development of novel materials.
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] The general catalytic cycle typically involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation (for Suzuki, Sonogashira) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl and 2-Heteroarylnicotinic Acids
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3][4] This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Data Presentation: Suzuki-Miyaura Coupling of 2-Bromopyridines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 88 |
| 3 | 3-Thienylboronic acid | Pd/C (10) | - | K₂CO₃ | iPrOH/H₂O | Reflux | 92 |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 |
Note: Data is representative of typical conditions for 2-bromopyridines and may require optimization for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford the desired 2-arylnicotinic acid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of 2-Aminonicotinic Acids
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[1][5] This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of arylamines.
Data Presentation: Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 80 | 91 |
| 2 | Isopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 80 | 93 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 80 | 90 |
Data adapted from a practical Buchwald-Hartwig amination of 2-bromopyridines.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried sealed tube with the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., dppp), and the base (e.g., NaOt-Bu, 2.2 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with stirring for 1-16 hours.
-
After cooling to room temperature, carefully unseal the tube. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Separate the aqueous layer and acidify with 1M HCl to a pH of ~6-7.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 2-Alkynylnicotinic Acids
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7] This reaction is instrumental in synthesizing 2-alkynylnicotinic acids.
Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 85 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 92 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 88 |
Data adapted from a Sonogashira coupling of 2-amino-3-bromopyridines, a closely related substrate.[8][9]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂), a ligand if required (e.g., PPh₃), and the copper(I) co-catalyst (e.g., CuI).
-
Add the degassed solvent (e.g., DMF, 5 mL) and stir for 15-30 minutes.
-
Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and the amine base (e.g., Et₃N, 2.0 mmol).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (15 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Heck Reaction: Synthesis of 2-Alkenylnicotinic Acids
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene in the presence of a base.[10] This reaction is a valuable method for the synthesis of substituted alkenes.
Data Presentation: Heck Reaction of Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 85 |
| 3 | Ethyl crotonate | Pd(OAc)₂ (5) | - | Et₃N | DMF | 140 (MW) | 76 |
| 4 | 1-Octene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 78 |
Note: Data is representative of typical conditions for aryl bromides and may require optimization for this compound.[11]
Experimental Protocol: General Procedure for Heck Reaction
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 10 mL) in a pressure vessel, add the alkene (1.5 mmol) and the base (e.g., Et₃N, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and, if necessary, a ligand (e.g., P(o-tol)₃).
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100-140 °C) for 6-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Heck reaction.
Disclaimer: The information provided in this document is for Research Use Only (RUO). The protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization. All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-Bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 2-Bromonicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common and effective methods for preparing methyl, ethyl, and tert-butyl esters of this compound, including Fischer-Speier esterification and Steglich esterification.
Introduction
This compound is a versatile building block in medicinal chemistry. Its ester derivatives are often used in cross-coupling reactions and as precursors for the synthesis of more complex molecules. The choice of esterification method depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or thermal conditions. This guide presents a comparative overview of widely used protocols to aid in the selection of the most appropriate method for your research needs.
Comparative Data of Esterification Protocols
The following table summarizes typical reaction conditions and yields for the esterification of this compound with various alcohols. The data is compiled from established general protocols and may require optimization for specific experimental setups.
| Ester Product | Method | Alcohol | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methyl 2-bromonicotinate | Fischer-Speier | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux (~65) | 4-12 | 85-95 |
| Ethyl 2-bromonicotinate | Fischer-Speier | Ethanol | p-TsOH (catalytic) | Toluene | Reflux (~110) | 6-18 | 80-90 |
| tert-Butyl 2-bromonicotinate | Steglich | tert-Butanol | DCC, DMAP | Dichloromethane | Room Temp | 12-24 | 70-85 |
Experimental Protocols
Fischer-Speier Esterification for Methyl 2-bromonicotinate
This method is a classic, acid-catalyzed esterification suitable for producing simple alkyl esters from primary or secondary alcohols.[1][2] It is a cost-effective and scalable method, particularly when the alcohol can be used in excess as the solvent.[3]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-bromonicotinate.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Diagram of Fischer-Speier Esterification Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification for tert-Butyl 2-bromonicotinate
The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] It is particularly useful for synthesizing esters from sterically hindered alcohols, such as tert-butanol, or for substrates that are sensitive to acidic conditions.[3]
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous dichloromethane (15 mL per gram of acid), tert-butanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-bromonicotinate.
Diagram of Steglich Esterification Workflow:
Caption: Workflow for Steglich Esterification.
Signaling Pathways and Logical Relationships
The choice between Fischer-Speier and Steglich esterification is primarily dictated by the nature of the alcohol and the acid sensitivity of the substrate. The following diagram illustrates this decision-making process.
Caption: Decision tree for choosing an esterification method.
References
The Role of 2-Bromonicotinic Acid in the Synthesis of Novel Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromonicotinic acid has emerged as a critical and versatile building block in medicinal chemistry, particularly in the development of targeted anti-cancer therapies.[1] Its unique chemical structure, featuring a pyridine ring substituted with both a bromine atom and a carboxylic acid group, offers strategic reaction points for the construction of complex molecular architectures.[1] This allows for the synthesis of a diverse range of derivatives with potent biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of promising anti-cancer agents, with a focus on Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and targeted cell death. Several potent PARP inhibitors have been synthesized utilizing this compound as a key scaffold.
Quantitative Data: In Vitro Activity of this compound-Derived PARP Inhibitors
The following table summarizes the in vitro inhibitory activity of representative PARP inhibitors synthesized from this compound derivatives against PARP-1 and PARP-2 enzymes.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound A | PARP-1 | 35 | [2] |
| Compound B | PARP-1 | 68 | [2] |
| Compound C | PARP-1 | 30 | [2] |
| Compound D | PARP-2 | 2 | [2] |
Application in the Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can effectively starve tumors of their blood and nutrient supply. This compound derivatives have been successfully employed to create potent VEGFR-2 inhibitors.
Quantitative Data: In Vitro Activity of this compound-Derived VEGFR-2 Inhibitors
The following table presents the in vitro inhibitory activity of representative VEGFR-2 inhibitors synthesized from this compound derivatives.
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Compound X | VEGFR-2 | 0.192 | - | [3] |
| Compound Y | VEGFR-2 | 0.241 | - | [3] |
| Compound Z | VEGFR-2 | 0.068 | - | [4] |
| Nicotinamide Derivative 6 | VEGFR-2 | 0.06083 | - | [5][6] |
| Nicotinamide Derivative 6 | - | 9.3 | HCT-116 | [5][6] |
| Nicotinamide Derivative 6 | - | 7.8 | HepG-2 | [5][6] |
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Synthesis of N-Aryl-2-bromonicotinamides
This protocol outlines the formation of an amide bond between this compound and an aryl amine, a common step in the synthesis of many anti-cancer agents.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired aryl amine
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromonicotinoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve the desired aryl amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2-bromonicotinamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Derivatives
This protocol describes the palladium-catalyzed cross-coupling of a this compound derivative with a boronic acid to form a C-C bond, a key step in creating biaryl structures common in kinase inhibitors.[7][8][9]
Materials:
-
N-Aryl-2-bromonicotinamide (from Protocol 1)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine the N-aryl-2-bromonicotinamide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired coupled product.
Signaling Pathways and Mechanisms of Action
The anti-cancer agents derived from this compound exert their effects by modulating specific signaling pathways crucial for cancer cell survival and proliferation.
PARP Inhibition and Synthetic Lethality
Caption: PARP Inhibition leading to synthetic lethality in BRCA-deficient cancer cells.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Inhibition of the VEGFR-2 signaling pathway blocks angiogenesis.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of anti-cancer agents derived from this compound.
Caption: General workflow for synthesis and evaluation of anti-cancer agents.
Conclusion
This compound is a highly valuable and adaptable starting material for the synthesis of a wide array of potent and selective anti-cancer agents. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel cancer therapeutics. The ability to readily modify the this compound scaffold through established synthetic methodologies allows for extensive structure-activity relationship (SAR) studies, ultimately leading to the identification of optimized drug candidates. Further exploration of derivatives based on this versatile building block holds significant promise for the future of targeted cancer therapy.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Protecting Group Strategies for the Carboxylic Acid in 2-Bromonicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the carboxylic acid functionality of 2-Bromonicotinic acid. The selection of an appropriate protecting group is critical in multi-step syntheses to prevent unwanted side reactions and ensure high yields of the desired product. Herein, we discuss three common and effective protecting groups: Methyl, Benzyl, and tert-Butyl esters. The choice of a specific protecting group depends on the overall synthetic strategy, particularly the reaction conditions to be employed in subsequent steps and the desired deprotection method.
Introduction to Protecting Group Strategies
In the synthesis of complex molecules derived from this compound, the carboxylic acid group often requires protection to prevent its interference with reactions targeting other parts of the molecule, such as the pyridine ring or the bromo substituent. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.[1][2] This concept is known as an orthogonal protecting group strategy.[3]
The three protecting groups detailed below—Methyl, Benzyl, and tert-Butyl—offer distinct advantages and are cleaved under different conditions, providing flexibility in synthetic design.
Comparison of Protecting Group Strategies
The following table summarizes the key quantitative data for the protection and deprotection of this compound using Methyl, Benzyl, and tert-Butyl esters.
| Protecting Group | Protection Method | Typical Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Deprotection Method | Typical Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl | Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 12-24 | >90 | Basic Hydrolysis | LiOH or NaOH | THF/H₂O | RT-Reflux | 2-6 | >95 |
| Benzyl | Steglich Esterification | Benzyl alcohol, DCC, DMAP | DCM | RT | 12-18 | ~90 | Hydrogenolysis | H₂, Pd/C (10%) | Methanol/EtOAc | RT | 2-4 | >95 |
| tert-Butyl | Steglich Esterification | tert-Butanol, DCC, DMAP | DCM | RT | 24-48 | 85-95 | Acid-catalyzed Cleavage | TFA | DCM | RT | 1-3 | >95 |
Experimental Protocols
Methyl Ester Protection and Deprotection
a) Protection: Synthesis of Methyl 2-Bromonicotinate (Fischer Esterification) [4][5][6]
This protocol describes the formation of the methyl ester via acid-catalyzed esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-bromonicotinate.[7][8]
b) Deprotection: Hydrolysis of Methyl 2-Bromonicotinate [9]
This protocol describes the cleavage of the methyl ester via basic hydrolysis.
Materials:
-
Methyl 2-bromonicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M aqueous solution)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve Methyl 2-bromonicotinate (1.0 eq) in a mixture of THF and water.
-
Add an excess of LiOH or NaOH (e.g., 1.5-2.0 eq).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied to accelerate the reaction if necessary.
-
Upon completion (typically 2-6 hours), remove the THF under reduced pressure.
-
Acidify the aqueous residue to a pH of ~2-3 with a 1M HCl solution.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, the product can be extracted with ethyl acetate.
Benzyl Ester Protection and Deprotection
a) Protection: Synthesis of Benzyl 2-Bromonicotinate (Steglich Esterification) [10][11][12]
This protocol is suitable for acid-sensitive substrates and proceeds under mild conditions.
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Benzyl 2-bromonicotinate.
b) Deprotection: Hydrogenolysis of Benzyl 2-Bromonicotinate [2][13][14]
This method offers a mild and selective cleavage of the benzyl group.
Materials:
-
Benzyl 2-bromonicotinate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve Benzyl 2-bromonicotinate in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
tert-Butyl Ester Protection and Deprotection
a) Protection: Synthesis of tert-Butyl 2-Bromonicotinate (Steglich Esterification) [11][15]
This method is particularly useful for introducing the sterically hindered tert-butyl group.
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Follow the same procedure as for the Benzyl ester synthesis (Section 2.a), substituting benzyl alcohol with tert-butanol.
-
Due to the steric hindrance of tert-butanol, the reaction may require a longer reaction time (24-48 hours).
b) Deprotection: Acid-catalyzed Cleavage of tert-Butyl 2-Bromonicotinate [3][16]
The tert-butyl group is readily cleaved under acidic conditions.
Materials:
-
tert-Butyl 2-bromonicotinate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve tert-Butyl 2-bromonicotinate in DCM in a round-bottom flask.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours, as monitored by TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
The resulting this compound can be further purified by recrystallization or chromatography if necessary.
Visualization of Workflows
The following diagrams illustrate the logical relationships and experimental workflows for the protection and deprotection of this compound.
Caption: Protecting group strategies for this compound.
Caption: General experimental workflow for using a protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Methyl 2-Bromonicotinate | 52718-95-3 | TCI AMERICA [tcichemicals.com]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. benchchem.com [benchchem.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Functionalization of the Pyridine Ring of 2-Bromonicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring of 2-bromonicotinic acid and its derivatives. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, and the ability to selectively modify its structure is crucial for the development of new chemical entities. This compound serves as a versatile building block, enabling a variety of cross-coupling reactions to introduce diverse functionalities at the 2-position.
This guide focuses on three principal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation, the Buchwald-Hartwig amination for carbon-nitrogen bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties. For each reaction, detailed protocols, data on reaction conditions and yields, and workflow diagrams are provided to facilitate their application in a research and development setting.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl- and 2-Heteroarylnicotinic Acid Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is particularly valuable for synthesizing biaryl and heteroaryl-substituted nicotinic acid derivatives, which are of significant interest in medicinal chemistry.
Data Presentation: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various boronic acids. These conditions can be adapted for this compound or its esters.
| Entry | Aryl/Heteroaryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 | [1] |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 12 | 88 | [2] |
| 4 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 90 | [3] |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 80 | 12 | 93 | [1] |
| 6 | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 78 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound ester with an arylboronic acid.
Materials:
-
Methyl 2-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add methyl 2-bromonicotinate, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if required) to the flask.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Coupling Workflow
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of 2-Bromonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 2-Bromonicotinic acid for higher yields.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Catalyst Inactivation: The pyridine nitrogen of this compound can coordinate with the palladium catalyst, hindering its activity. The carboxylate formed under basic conditions can also deactivate the catalyst.[1] 2. Challenging Substrate: 2-substituted pyridines are known to be difficult substrates for Suzuki couplings.[1] 3. Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, or solvent can lead to poor yields. | 1. Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to prevent coordination with the palladium center. The ester can be hydrolyzed post-coupling.[1] 2. Optimize Catalyst and Ligand: Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) with a palladium source like Pd(OAc)₂. These facilitate the oxidative addition step.[1] Pre-catalysts like Pd(dppf)Cl₂ are also good starting points.[1] 3. Screen Bases and Solvents: Test different bases such as K₂CO₃ or K₃PO₄.[1] A mixture of an organic solvent and water (e.g., 1,4-Dioxane:Water) is often effective.[1][2] |
| Significant Side Products | 1. Protodeboronation: Cleavage of the carbon-boron bond of the boronic acid partner by protons, often catalyzed by the base or palladium.[1] 2. Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be significant if the catalytic cycle is slow.[1] | 1. Minimize Protodeboronation: Ensure the reaction is thoroughly degassed to remove oxygen. Use more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.[1] Use the minimum effective amount of base and run the reaction at the lowest possible temperature.[1] 2. Reduce Homocoupling: Optimize the catalyst and ligand system to speed up the catalytic cycle. Bidentate ligands like dppf may suppress homocoupling.[1] Ensure the correct stoichiometry of halide to boronic acid (typically 1:1.1 to 1:1.5).[1] |
| Catalyst Turns Black (Palladium Black) | 1. Ligand Degradation/Insufficiency: Not enough ligand to stabilize the Pd(0) species. 2. High Temperature: Reaction temperature is too high, leading to catalyst decomposition. 3. Impurities: Presence of impurities in the starting materials or solvents. | 1. Increase Ligand Ratio: Slightly increase the ligand-to-palladium ratio. 2. Use Robust Ligands: Employ more sterically hindered and robust ligands like Buchwald-type ligands.[1] 3. Lower Temperature: Reduce the reaction temperature.[1] 4. Purify Reagents: Ensure all reagents and solvents are pure and anhydrous.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The difficulty arises from several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity. Additionally, under the basic conditions required for the reaction, the carboxylic acid group deprotonates to a carboxylate, which can also bind to the palladium center and lead to catalyst deactivation.[1] 2-substituted pyridines are also inherently less reactive in Suzuki couplings.[1]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.[1]
-
Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid. To minimize this, ensure your reaction is rigorously degassed, consider using more stable boronic esters (like pinacol esters), use the minimum necessary amount of base, and run the reaction at a lower temperature.[1]
-
Homocoupling is the self-coupling of either the boronic acid or the this compound. This can be reduced by optimizing your catalyst and ligand system to ensure a fast and efficient cross-coupling catalytic cycle. Using bidentate ligands such as dppf can also help suppress homocoupling.[1]
Q3: How do I select the optimal catalyst, ligand, base, and solvent?
A3: For challenging substrates like this compound, the choice of reagents is critical.
-
Catalyst/Ligand: Electron-rich and bulky phosphine ligands are often necessary.[1] Good starting points include systems like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or pre-catalysts like Pd(dppf)Cl₂.[1]
-
Base: Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally effective.[1][2]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or DMF/water, often works well as it helps to dissolve both the organic substrates and the inorganic base.[1][2]
Q4: Should I protect the carboxylic acid group?
A4: If optimizing the base and catalyst system does not improve the yield, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy. This prevents the formation of the problematic carboxylate that can deactivate the catalyst. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction.[1]
Experimental Protocols
General Procedure for Suzuki Coupling of this compound (Ester Protected)
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
-
This compound ester (1.0 eq)
-
Arylboronic acid or boronic ester (1.2 - 1.5 eq)[1]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)[1]
-
Degassed solvent (e.g., 1,4-Dioxane:Water, 4:1 v/v)[1]
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the this compound ester (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (3.0 eq).[1]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).[1]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for improving Suzuki coupling yield.
References
Technical Support Center: Troubleshooting the Heck Reaction of 2-Bromonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 2-Bromonicotinic acid in Heck reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often exhibit low reactivity in Heck reactions?
A1: The low reactivity of this compound in Heck reactions can be attributed to a combination of electronic and steric factors. As an electron-deficient heteroaryl halide, the carbon-bromine bond is less susceptible to oxidative addition to the palladium(0) catalyst, which is a critical step in the catalytic cycle. Furthermore, the presence of the carboxylic acid group and the pyridine nitrogen can lead to catalyst inhibition and undesired side reactions.
Q2: How does the pyridine nitrogen in this compound affect the Heck reaction?
A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can stabilize the catalyst to the point of inactivity, effectively sequestering the palladium and preventing it from participating in the catalytic cycle. This inhibition is a common challenge when working with nitrogen-containing heterocycles in cross-coupling reactions.
Q3: Can the carboxylic acid group of this compound interfere with the Heck reaction?
A3: Yes, the carboxylic acid group can interfere in several ways. It can react with the base used in the reaction, potentially altering the reaction conditions. Under certain conditions, particularly at high temperatures, decarboxylation of the nicotinic acid derivative can occur as an undesired side reaction.
Q4: What are the most common side reactions observed with this compound in Heck reactions?
A4: Besides low to no conversion, common side reactions include:
-
Homocoupling: Dimerization of the olefin or the aryl halide.
-
Reduction of the aryl bromide: The bromo group is replaced by a hydrogen atom.
-
Decarboxylation: Loss of the carboxylic acid group.
-
Reactions involving the solvent or base: Undesired transformations of the starting materials or products with the reaction medium.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently Active Catalyst | The choice of palladium precursor and ligands is critical. For electron-deficient substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be effective. |
| Actionable Steps: | |
| - Use a more active catalyst system: Employ palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(tBu)₃), XPhos, or SPhos. N-heterocyclic carbene (NHC) ligands can also be highly effective.[1][2] | |
| - Increase catalyst loading: While typically used at 1-5 mol%, increasing the catalyst loading to 5-10 mol% may improve conversion for challenging substrates. | |
| Catalyst Inhibition by Pyridine Nitrogen | The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. |
| Actionable Steps: | |
| - Employ bulky ligands: Sterically hindered ligands can disfavor the coordination of the pyridine nitrogen to the palladium center. | |
| - Use a different palladium precursor: Some pre-catalysts are less susceptible to inhibition. | |
| Inappropriate Base | The choice of base is crucial for regenerating the active Pd(0) catalyst and neutralizing the HBr formed during the reaction. An unsuitable base can lead to low conversion or side reactions. |
| Actionable Steps: | |
| - Screen different bases: Both organic bases (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA)) and inorganic bases (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄)) should be tested. For substrates with acidic protons, inorganic bases are often preferred. | |
| Suboptimal Solvent | The solvent plays a key role in solubilizing the reactants and stabilizing the catalytic species. |
| Actionable Steps: | |
| - Use polar aprotic solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane are commonly used and often give good results. | |
| Low Reaction Temperature | Heck reactions with unreactive substrates often require elevated temperatures to proceed at a reasonable rate. |
| Actionable Steps: | |
| - Increase the reaction temperature: Gradually increase the temperature, typically in the range of 100-150 °C, while monitoring for product formation and potential decomposition. |
Issue 2: Significant Formation of Side Products
Possible Causes & Solutions:
| Side Product | Possible Cause | Recommended Solution |
| Homocoupling of the Olefin | High temperatures and prolonged reaction times can favor this side reaction. | - Lower the reaction temperature. - Reduce the reaction time by using a more active catalyst. |
| Reduction of this compound | The presence of certain bases or additives can lead to the reduction of the C-Br bond. | - Change the base: Avoid bases that can act as hydride donors. - Ensure anhydrous conditions: Water can sometimes be a proton source for reduction. |
| Decarboxylation | High reaction temperatures can induce the loss of the carboxylic acid group. | - Lower the reaction temperature. - Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the Heck reaction. The ester can be hydrolyzed back to the carboxylic acid after the coupling. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes a selection of reported conditions for Heck reactions of bromopyridines, which can serve as a starting point for optimizing the reaction of this compound.
| Aryl Bromide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 85 | General Protocol |
| 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | NMP | 120 | 92 | General Protocol |
| 2-Bromo-6-methyl-isonicotinic acid | Styrene | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 78 | Adapted from similar substrates[3] |
| 2-Bromopyridine-3-carbaldehyde | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMF | 110 | 88 | Adapted from similar substrates |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with Styrene
This protocol provides a starting point for the Heck reaction between this compound and styrene. Optimization of the ligand, base, and temperature may be necessary.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
XPhos (0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the aqueous layer and extract with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Heck Catalytic Cycle
References
Technical Support Center: Optimizing Suzuki Reactions of 2-Bromonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 2-bromonicotinic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki reaction of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or No Yield | 1. Catalyst Inhibition/Deactivation : The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2] The carboxylate formed under basic conditions can also bind to the palladium center.[1][3] 2. Inefficient Oxidative Addition : The C-Br bond on the electron-deficient pyridine ring can be difficult to activate.[4] 3. Poor Solubility of Reagents : this compound or the boronic acid partner may have limited solubility in the chosen solvent. | 1. Use Bulky Ligands : Employ sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to shield the palladium center from coordination by the pyridine nitrogen.[1][2] 2. Protect the Carboxylic Acid : Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling.[1] 3. Screen Solvents : Test a range of solvents or solvent mixtures to improve solubility. Common systems include dioxane/water, THF/water, or DMF/water.[5][6] 4. Increase Temperature : Higher temperatures can facilitate oxidative addition, but monitor for decomposition.[1] |
| Significant Side Product Formation | 1. Protodeboronation : The boronic acid is replaced by a hydrogen atom, especially in the presence of excess water or base.[1][4] 2. Homocoupling : Coupling of two molecules of the boronic acid or two molecules of the this compound. This can be promoted by the presence of oxygen.[1][2] | 1. Use Anhydrous and Degassed Solvents : Rigorously degas solvents using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove oxygen and water.[1][2] 2. Use More Stable Boronic Esters : Consider using pinacol esters or MIDA boronates, which are more resistant to protodeboronation.[1] 3. Optimize Base and Stoichiometry : Use the minimum effective amount of a suitable base. Ensure an appropriate halide to boronic acid stoichiometry, typically 1:1.1 to 1:1.5.[1] |
| Catalyst Turns Black (Palladium Black) | 1. Catalyst Decomposition : The Pd(0) active species has agglomerated and precipitated out of solution. 2. Insufficient Ligand : Not enough ligand to stabilize the Pd(0) species.[1] 3. High Reaction Temperature : Can accelerate catalyst decomposition.[1] | 1. Increase Ligand-to-Palladium Ratio : A slight increase in the ligand amount can help stabilize the catalyst.[1] 2. Use a More Robust Ligand : Buchwald-type ligands can offer greater stability.[1] 3. Lower the Reaction Temperature : Find the minimum temperature required for a reasonable reaction rate.[1] |
| Inconsistent Results | 1. Variability in Reagent Quality : Impurities in starting materials or solvents. 2. Atmospheric Contamination : Ingress of oxygen or moisture. | 1. Purify Reagents : Ensure the purity of this compound, the boronic acid, and solvents. 2. Maintain Inert Atmosphere : Use Schlenk line techniques or a glovebox to maintain an inert atmosphere throughout the reaction setup and duration.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the Suzuki reaction of this compound?
The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle.[5] Firstly, it activates the organoboron species to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[5][7] Secondly, the base can influence the formation of the active palladium complex.[5] For this compound, a base is also required to neutralize the acidic proton of the carboxylic acid. However, the resulting carboxylate can inhibit the catalyst.[1][3] Therefore, the choice of base is a delicate balance between promoting the desired reaction and minimizing side reactions and catalyst deactivation. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly screened.[4][5]
Q2: What is the best solvent for this reaction?
There is no single "best" solvent, as the optimal choice depends on the specific boronic acid partner, base, and catalyst system used.[8] A mixture of an organic solvent and water is often employed. Common organic solvents include 1,4-dioxane, THF, and DMF.[5][6] The addition of water can aid in dissolving the inorganic base and facilitate the reaction.[9] However, excess water can promote protodeboronation.[1] Therefore, screening different solvent systems and ratios is a critical optimization step.
Q3: Should I protect the carboxylic acid group on this compound?
While Suzuki couplings can sometimes tolerate acidic protons, the carboxylic acid in this compound can cause issues.[1] If you are experiencing low yields or catalyst deactivation after optimizing the base and ligand, protecting the carboxylic acid as an ester is a highly recommended strategy.[1] This prevents the formation of the problematic carboxylate that can interfere with the palladium catalyst.[1][3] The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.
Q4: How can I minimize the risk of protodeboronation of my boronic acid?
Protodeboronation is a common side reaction that consumes your coupling partner.[1] To minimize it, you should:
-
Use rigorously degassed, anhydrous solvents.[1]
-
Use the minimum effective amount of base.[1]
-
Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[1]
-
Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]
Data Presentation
Table 1: Effect of Different Bases on the Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 68 |
| 3 | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 4 | NaOH (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 30 |
| 5 | KF (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 52 |
Reaction Conditions: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), in the specified solvent at 0.1 M concentration.
Table 2: Effect of Different Solvents on the Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 100 | 12 | 55 |
| 2 | K₃PO₄ (3.0) | THF/H₂O (4:1) | 80 | 12 | 65 |
| 3 | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 4 | K₃PO₄ (3.0) | DMF/H₂O (4:1) | 100 | 12 | 72 |
| 5 | K₃PO₄ (3.0) | Acetonitrile/H₂O (4:1) | 80 | 12 | 48 |
Reaction Conditions: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), with K₃PO₄ as the base at 0.1 M concentration.
Experimental Protocols
Detailed Methodology for Base and Solvent Optimization
-
Reagent Preparation : To a series of oven-dried Schlenk tubes or microwave vials, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the selected base (e.g., K₃PO₄, 3.0 eq).
-
Inert Atmosphere : Seal the vessels and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst/Ligand Addition : Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition : Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the this compound.
-
Reaction : Place the sealed vessels in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C). Stir for the intended duration (e.g., 12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate. Perform an acidic wash (e.g., 1M HCl) to protonate the product, followed by a water and brine wash.
-
Purification : Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
dealing with protodeboronation in Suzuki reactions of 2-Bromonicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protodeboronation in Suzuki-Miyaura cross-coupling reactions of 2-Bromonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura couplings where the boronic acid or its ester is replaced by a hydrogen atom, leading to the formation of a deboronated byproduct.[1] This reaction consumes the boronic acid coupling partner, reducing the yield of the desired 2-arylnicotinic acid and complicating purification. This compound is particularly susceptible to this issue due to the electron-withdrawing nature of the pyridine ring and the carboxylic acid group, which can influence the stability of the organoboron reagent.
Q2: How does the carboxylic acid group in this compound affect the Suzuki reaction?
A2: The carboxylic acid group presents a significant challenge. Under the basic conditions required for the Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] This interference can slow down the desired cross-coupling reaction, allowing more time for protodeboronation of the boronic acid to occur.
Q3: What are the primary factors that promote protodeboronation in this specific reaction?
A3: Several factors can accelerate protodeboronation:
-
Base Selection: Strong bases, especially in the presence of water, can readily promote the cleavage of the carbon-boron bond.[1]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Water Content: Water acts as the proton source for protodeboronation. While Suzuki reactions often tolerate or even require some water, excessive amounts can be detrimental.
-
Prolonged Reaction Times: If the catalytic cycle is slow due to catalyst inhibition or other factors, the boronic acid is exposed to the reaction conditions for longer, increasing the likelihood of decomposition.
Q4: Should I protect the carboxylic acid group of this compound?
A4: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy.[1] This prevents the formation of the problematic carboxylate anion, which can interfere with the catalyst. The ester can then be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.
Troubleshooting Guide
This guide addresses common issues observed during the Suzuki coupling of this compound and its derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of Coupled Product | 1. Catalyst deactivation by the carboxylic acid. 2. Inefficient catalyst system for 2-pyridyl substrates. 3. Significant protodeboronation of the boronic acid. | 1. Protect the carboxylic acid as an ester (e.g., methyl 2-bromonicotinate). 2. Use a catalyst system known to be effective for 2-halopyridines, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] 3. Address protodeboronation using the strategies outlined below. |
| Significant Protodeboronation Byproduct Observed | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water. 3. Slow catalytic cycle allowing for boronic acid decomposition. | 1. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[1] 2. Lower the reaction temperature. 3. Use anhydrous solvents and ensure all reagents are dry. 4. Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or MIDA boronate.[1] 5. Increase catalyst loading slightly to accelerate the desired coupling. |
| Reaction Stalls or is Sluggish | 1. Catalyst inhibition by the pyridine nitrogen or carboxylate. 2. Poor solubility of reagents. | 1. As mentioned, protect the carboxylic acid. 2. Screen different ligands to find one that is less susceptible to inhibition. 3. Choose a solvent system that ensures good solubility of all components (e.g., dioxane/water, toluene/water, DMF). |
| Formation of Homocoupling Byproducts | 1. Slow transmetalation step. 2. Presence of oxygen in the reaction. | 1. Optimize the base and solvent to facilitate transmetalation. 2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1] |
Data Presentation
While specific comparative studies on this compound are limited in publicly available literature, the following tables provide representative data for the Suzuki coupling of similar 2-halopyridine systems. These can serve as a starting point for reaction optimization.
Table 1: Effect of Base on the Yield of Suzuki Coupling of 2-Bromopyridine Derivatives
| Entry | 2-Halopyridine Derivative | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 4 | Methyl 2-bromonicotinate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 100 | 88 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate scope.
Table 2: Effect of Catalyst/Ligand System on the Yield of Suzuki Coupling of 2-Bromopyridine Derivatives
| Entry | 2-Halopyridine Derivative | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 96 |
| 4 | Methyl 2-bromonicotinate | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 91 |
Note: The use of bulky, electron-rich ligands like XPhos and SPhos often leads to higher yields for challenging 2-halopyridine substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Methyl 2-Bromonicotinate
This protocol is a starting point and may require optimization for different boronic acids.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 2-bromonicotinate (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
-
Hydrolysis (if necessary): If the starting material was the methyl ester, the resulting coupled product can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Visualizations
Caption: Competing pathways in the Suzuki reaction of this compound.
Caption: A logical workflow for troubleshooting Suzuki reactions of this compound.
References
effect of ligands on the efficiency of 2-Bromonicotinic acid coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 2-bromonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The coupling of this compound can be challenging due to a few key factors. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[1][2] Additionally, the carboxylic acid group can be deprotonated by the base used in the reaction, and the resulting carboxylate may also coordinate to the palladium center, leading to catalyst deactivation.[1][2]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most common side reactions are homocoupling of the boronic acid and protodeboronation (loss of the boron group).[1][2]
-
Homocoupling: This is the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[1] To minimize it, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be caused by excess water, oxygen, or base. To mitigate this, use rigorously degassed solvents, the minimum effective amount of base, and consider using more stable boronic acid derivatives like pinacol esters.[1][2]
Q3: Should I protect the carboxylic acid group?
A3: If you are experiencing low yields or catalyst deactivation, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a highly recommended strategy.[1][2] This prevents the formation of the problematic carboxylate that can inhibit the palladium catalyst. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[1]
Q4: How do I choose the optimal ligand for this reaction?
A4: For challenging substrates like 2-bromopyridines, electron-rich and bulky phosphine ligands are generally preferred as they facilitate the rate-determining oxidative addition step of the catalytic cycle.[1][2] Buchwald-type ligands such as SPhos and XPhos have shown to be particularly effective for the Suzuki coupling of electron-deficient heteroaryl halides.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst inhibition by pyridine nitrogen or carboxylate. 2. Inefficient oxidative addition. 3. Poor solubility of reagents. | 1. Protect the carboxylic acid as an ester. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[4] 3. Use a solvent system that ensures all reactants are in solution at the reaction temperature (e.g., dioxane/water, DMF/water). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Slow transmetalation step. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[1] 2. Increase the temperature moderately (e.g., from 80°C to 100°C). 3. Change the ligand; bidentate ligands like dppf can sometimes suppress homocoupling.[2] |
| Protodeboronation of Coupling Partner | 1. Presence of excess water or oxygen. 2. Base-catalyzed decomposition. 3. Thermally unstable boronic acid. | 1. Use rigorously degassed solvents.[1] 2. Use the minimum effective amount of a milder base (e.g., K₂CO₃, K₃PO₄). 3. Use a more stable boronic acid derivative (e.g., pinacol ester).[1][2] |
| Catalyst Turns Black (Palladium Black) | 1. Insufficient ligand to stabilize Pd(0). 2. High reaction temperature. 3. Impurities in starting materials or solvent. | 1. Increase the ligand-to-palladium ratio slightly. 2. Use a more robust, sterically hindered ligand (e.g., Buchwald-type ligands).[1] 3. Lower the reaction temperature. 4. Purify all reagents and use anhydrous, degassed solvents. |
| Inconsistent Results / Poor Reproducibility | 1. Variable quality of boronic acid. 2. Inconsistent degassing or moisture control. 3. Base is not finely powdered or is hydrated. | 1. Use a fresh bottle of boronic acid or test its quality on a simple, reliable Suzuki reaction. 2. Standardize your degassing procedure (e.g., freeze-pump-thaw cycles). 3. Grind the base to a fine powder and dry it before use. |
Data Presentation
The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of a similar substrate, 6-bromonicotinonitrile, with phenylboronic acid. This data is illustrative of the general trends you might observe when selecting a ligand for the coupling of this compound.[3]
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 45 |
| dppf | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 8 | 78 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 92 |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 6 | 88 |
Note: This data is for the coupling of 6-bromonicotinonitrile and is intended to be illustrative. Optimal conditions for this compound may vary and require screening.[3]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound (or its ester derivative) with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound or its ester derivative (1.0 equiv)
-
Arylboronic acid or its pinacol ester (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
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Phosphine ligand (e.g., SPhos, 4-10 mol%)
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Base (e.g., K₃PO₄, 2-3 equiv), finely powdered and dried
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound derivative, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
If using the free acid, acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the product. Filter and wash the solid with water.
-
If using an ester, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Caption: A troubleshooting decision tree for low-yield reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
managing temperature control in large-scale 2-Bromonicotinic acid reactions
This technical support center provides guidance on managing temperature control for large-scale reactions of 2-Bromonicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Proper thermal management is critical for ensuring reaction safety, maximizing yield, and maintaining product purity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in large-scale this compound synthesis?
A1: The synthesis of this compound, particularly through the bromination of nicotinic acid derivatives, is often a highly exothermic process.[3][4] As the reaction scale increases, the ratio of heat exchange surface area to reaction volume decreases, making it harder to dissipate the generated heat.[3] Failure to control the temperature can lead to a dangerous situation known as thermal runaway, where the reaction rate increases uncontrollably, generating more heat in a positive feedback loop.[3][5] This can result in excessive pressure buildup, reactor failure, release of toxic materials, and potentially fire or explosion.[3][6]
Q2: What is the primary strategy for controlling an exothermic bromination reaction at scale?
A2: The primary strategy is to control the reaction rate by limiting the accumulation of reactants. This is typically achieved in a semi-batch process where the brominating agent (e.g., liquid bromine or a solution of N-Bromosuccinimide) is added slowly and controllably to the reaction mixture.[7][8][9] This ensures that the rate of heat generation is directly tied to the addition rate and does not exceed the cooling capacity of the reactor.[9] Continuous monitoring of the reaction temperature and heat flow is essential.
Q3: My reaction temperature is consistently running higher than the setpoint. What are the potential causes?
A3: Several factors could cause the temperature to exceed the setpoint:
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Excessive Addition Rate: The brominating agent is being added too quickly for the cooling system to handle.
-
Insufficient Cooling: The reactor's cooling system (e.g., jacket, internal coils) may be inadequate for the scale, the coolant temperature might be too high, or there could be a malfunction.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction is more concentrated and generates heat faster than it can be dissipated into the bulk mixture.[10]
-
Incorrect Reagent Concentration: Using more concentrated reagents than specified in the protocol can lead to a faster, more energetic reaction.
Q4: Can improper temperature control affect the yield and purity of this compound?
A4: Yes, absolutely. Excessively high temperatures can lead to undesirable side reactions, such as the formation of polybrominated byproducts or thermal decomposition of the starting material or product.[4][11] This not only reduces the yield of the desired this compound but also complicates purification. Conversely, if the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion.[4]
Troubleshooting Guide
Issue: Sudden, Rapid Temperature Increase (Potential Thermal Runaway)
A thermal runaway is a critical safety event. The approximate rule of thumb is that the reaction rate, and thus heat generation, can double with every 10°C rise in temperature.[3] Immediate and decisive action is required.
Emergency Response Workflow
The following diagram outlines the immediate steps to take if a thermal runaway is suspected.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. cedrec.com [cedrec.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 11. benchchem.com [benchchem.com]
side reactions of the carboxylic acid group in 2-Bromonicotinic acid couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 2-Bromonicotinic acid, with a specific focus on mitigating side reactions involving the carboxylic acid group.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in low yields or failing completely?
Low yields with this compound are a common issue stemming from several factors related to the substrate's inherent properties.[1]
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Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering its catalytic activity.[1][2] This is a known challenge for 2-substituted pyridine substrates.[1]
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Catalyst Inhibition by Carboxylate: Under the basic conditions required for many coupling reactions, the carboxylic acid is deprotonated to a carboxylate. This negatively charged group can also coordinate to the palladium center, leading to catalyst deactivation.[1]
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Solubility Issues: The carboxylate salt formed under basic conditions may have poor solubility in the organic solvents typically used for cross-coupling reactions, leading to a heterogeneous mixture and poor reaction kinetics.
Q2: What are the primary side reactions of the carboxylic acid group in this compound couplings?
Beyond catalyst inhibition, the carboxylic acid group can undergo several undesired transformations under typical coupling conditions.
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Decarboxylation: The loss of CO2 from the nicotinic acid ring is a potential side reaction, especially at elevated temperatures.[3] Palladium and other transition metals can catalyze decarboxylation of aromatic carboxylic acids.[4][5][6] This leads to the formation of 2-bromopyridine as a significant byproduct, which can then participate in the coupling reaction, resulting in an undesired product without the carboxylic acid functionality.
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Esterification with Alcoholic Solvents: If an alcohol (e.g., methanol, ethanol) is used as a solvent or co-solvent, direct Fischer esterification can occur, especially under acidic conditions or at high temperatures, to form the corresponding ester.[7][8] While often used as a deliberate protection strategy, unintended esterification can lead to a mixture of products.
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Unwanted Amide Formation: When using N,N-dimethylformamide (DMF) as a solvent, it can serve as a reactant, leading to the formation of a dimethyl amide byproduct.[9][10] Similarly, if amine bases (e.g., triethylamine, diisopropylamine) are used, they can potentially react with an activated form of the carboxylic acid to form amides, although this is less common without specific coupling agents.[11][12]
Q3: Should I protect the carboxylic acid group before the coupling reaction?
Protecting the carboxylic acid is a highly effective strategy to prevent the aforementioned side reactions and improve reaction outcomes.[1][3][7][8][13]
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Advantages of Protection:
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Prevents coordination of the carboxylate to the catalyst.[1]
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Eliminates the possibility of decarboxylation, in-situ esterification, and unwanted amide formation.
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Improves solubility of the substrate in common organic solvents.
-
-
Disadvantages of Protection:
The decision to protect should be based on initial experimental results. If low yields, catalyst deactivation, or significant byproduct formation are observed, a protection strategy is strongly recommended.[1]
Q4: How do I protect the carboxylic acid group of this compound?
Conversion to a simple methyl or ethyl ester is the most common and straightforward protection strategy. This can be achieved under standard esterification conditions. See Protocol 1 for a detailed methodology.
Q5: After a successful coupling, how do I remove the ester protecting group?
The ester is typically hydrolyzed back to the carboxylic acid using either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidic workup is very common. See Protocol 3 for a detailed methodology.
Troubleshooting Guides
Problem: Low Yield and/or a Complex Mixture of Byproducts
If your reaction is not proceeding as expected, use the following guide to diagnose and solve the issue.
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion of starting material. | 1. Catalyst deactivation by pyridine nitrogen or carboxylate.[1] 2. Poor solubility of the carboxylate salt. | 1. Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center.[2] 2. Protect the carboxylic acid as an ester (See Protocol 1). 3. Screen different solvent systems to improve solubility. |
| Desired product is formed, but also a significant amount of product lacking the COOH group. | Decarboxylation of the starting material or product has occurred.[3] | 1. Lower the reaction temperature. 2. Screen for a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature. 3. Protect the carboxylic acid group as an ester, which is not prone to decarboxylation under these conditions. |
| An unexpected peak corresponding to the methyl/ethyl ester of the product is observed. | In-situ esterification with an alcohol solvent or co-solvent. | 1. Avoid using alcohol-based solvents if the carboxylic acid is unprotected. 2. Switch to solvents like dioxane, toluene, or DMF. |
| An unexpected peak corresponding to the N,N-dimethylamide of the product is observed. | Reaction with DMF solvent.[10] | 1. Avoid using DMF as a solvent, especially at high temperatures with an unprotected carboxylic acid. 2. Consider alternative solvents like dioxane or toluene. 3. Protect the carboxylic acid group. |
Data Presentation: Impact of Protection Strategy on Suzuki Coupling Yield
The following table provides illustrative data on the impact of protecting the carboxylic acid group on the yield of a typical Suzuki coupling reaction between this compound and Phenylboronic acid.
| Substrate | Conditions | Typical Yield of Coupled Product | Key Byproducts |
| This compound | Pd(OAc)₂, SPhos, K₂CO₃, Dioxane/H₂O, 100 °C | 30-50% | Decarboxylated product, Homocoupling byproducts |
| Methyl 2-bromo-3-nicotinate | Pd(OAc)₂, SPhos, K₂CO₃, Dioxane/H₂O, 100 °C | 85-95% (ester) | Minimal |
| This compound | Optimized for unprotected acid (e.g., lower temp, different base) | 60-75% | Reduced levels of decarboxylated product |
Yields are representative and will vary based on specific reaction conditions and coupling partners.
Visualizations
Caption: Key reaction pathways in this compound couplings.
Caption: Troubleshooting workflow for optimizing this compound couplings.
Caption: Decision-making logic for using a COOH protecting group.
Experimental Protocols
Protocol 1: Methyl Ester Protection of this compound
This protocol describes the conversion of this compound to its methyl ester to protect the carboxylic acid functionality.
-
Reagents:
-
This compound (1.0 equiv)
-
Methanol (MeOH), anhydrous (as solvent)
-
Thionyl chloride (SOCl₂) (2.0 equiv)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Add anhydrous methanol to create a suspension (approx. 0.5 M concentration).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension over 30-60 minutes.
-
After the addition is complete, remove the ice bath and heat the mixture to 50 °C.
-
Stir at 50 °C for 12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully dilute with water.
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl 2-bromo-3-nicotinate. The crude product can be purified by column chromatography if necessary.
-
Protocol 2: Suzuki Coupling with Methyl 2-bromo-3-nicotinate
This protocol provides a general starting point for the Suzuki coupling of the protected substrate. Optimization of catalyst, ligand, base, and temperature may be required.[2]
-
Reagents:
-
Methyl 2-bromo-3-nicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
-
Procedure:
-
To a Schlenk flask, add the methyl 2-bromo-3-nicotinate, arylboronic acid, base, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Hydrolysis of the Methyl Ester (Deprotection)
This protocol describes the saponification of the methyl ester to yield the final carboxylic acid product.
-
Reagents:
-
Coupled methyl ester product (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-4 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF)/Methanol (MeOH)/Water mixture)
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add the solid LiOH or NaOH to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C in an ice bath.
-
Slowly acidify the solution to pH ~2-3 by adding 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
If a precipitate does not form, extract the acidified aqueous layer three times with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final carboxylic acid product. The product can be further purified by recrystallization if necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. (PDF) Mild aromatic palladium-catalyzed protodecarboxylation: kinetic assessment of the decarboxylative palladation and the protodepalladation steps. (2013) | Joshua S. Dickstein | 60 Citations [scispace.com]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Inert Atmosphere Techniques for 2-Bromonicotinic Acid Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for handling 2-Bromonicotinic acid in air-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere crucial for reactions with this compound?
A1: Many reactions involving this compound, particularly palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), involve organometallic intermediates and catalysts in low oxidation states (e.g., Pd(0)). These species are highly sensitive to oxygen and moisture.[1][2][3]
-
Oxygen (O₂): Acts as a powerful oxidizing agent that can decompose reagents and irreversibly oxidize the active Pd(0) catalyst to an inactive state, often observed as the formation of black palladium metal.[1][3] This leads to failed reactions or low yields. Oxygen can also promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[4][5]
-
Water (H₂O): Can act as a proton source to quench strong bases or react with highly electrophilic compounds.[1] In Suzuki couplings, it can lead to protodeboronation, where the boronic acid is converted back to an arene, reducing the yield of the desired product.[4]
Q2: Should I use Nitrogen or Argon as the inert gas?
A2: Both nitrogen (N₂) and argon (Ar) are commonly used. For most standard procedures, nitrogen is sufficient and more economical. However, argon is denser than air, which can be advantageous as it can form a "blanket" over the reaction mixture, providing slightly better protection.[6] For highly sensitive or prolonged reactions, argon is often the preferred choice.
Q3: What are the primary methods for creating an inert atmosphere?
A3: The main techniques are using a Schlenk line, a glovebox, or an inert gas-filled balloon.
-
Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source.[1] It allows for the effective removal of air and moisture from glassware through repeated "evacuate-refill" cycles.[7][8] This is the most common and robust method for laboratory-scale air-sensitive chemistry.
-
Glovebox: A sealed container with a controlled inert atmosphere. While providing the most rigorous exclusion of air and moisture, it is a more costly and specialized piece of equipment.[2][9]
-
Inert Gas Balloon: A simpler method often used in teaching labs where a balloon filled with nitrogen or argon is attached to the reaction flask to maintain a positive pressure of inert gas.[10][11] This method is less rigorous than using a Schlenk line as it does not involve vacuum cycles to remove atmospheric gases.[6]
Q4: How do I properly degas my solvents?
A4: Dissolved oxygen in solvents is a common cause of reaction failure.[4] Solvents must be rigorously degassed before use. Common methods include:
-
Freeze-Pump-Thaw: The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is repeated at least three times for maximum effectiveness.[8]
-
Sparging: The inert gas is bubbled directly through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.[1] This is a simpler but generally less effective method than freeze-pump-thaw.
-
Vacuum and Backfill: The flask containing the solvent is evacuated and backfilled with inert gas. This cycle should be repeated 3-4 times.[12]
Troubleshooting Guide
Q5: My reaction is sluggish or fails to go to completion. What are the likely causes related to the inert atmosphere?
A5: Incomplete conversion is often traced back to catalyst deactivation or poor reagent quality, both of which are frequently caused by inadequate inert atmosphere.
-
Possible Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is highly sensitive to oxygen.[3] Even trace amounts can lead to the formation of palladium black and a loss of catalytic activity.
-
Possible Cause 2: Poor Reagent Quality. Boronic acids (in Suzuki couplings) can degrade when exposed to air and moisture.[13]
Q6: I'm observing significant side products like homocoupling of my boronic acid or debromination of the this compound. How can I prevent this?
A6: These side reactions are classic indicators of problems with the reaction atmosphere and conditions.
Table 1: Troubleshooting Common Side Reactions
| Problem Observed | Possible Cause | Suggested Solution |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture.[5] | Thoroughly degas all solvents and reagents before adding the catalyst. Maintain a strict, positive pressure of inert gas (N₂ or Ar) throughout the reaction.[4][5] |
| Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[3][5] | Switch to a pre-formed Pd(0) catalyst source like Pd(PPh₃)₄.[3][5] | |
| Debromination (Hydrodehalogenation) | The intermediate palladium-aryl complex reacts with a hydride source instead of the coupling partner.[13] | Ensure solvents are anhydrous and peroxide-free. Avoid bases that can act as hydride donors.[13] |
| Inefficient catalytic cycle or catalyst inhibition. | Optimize the ligand choice; bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling over side reactions.[5] |
Q7: My palladium catalyst turns black during the reaction. What does this mean and what should I do?
A7: The formation of a black precipitate (palladium black) indicates that the Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.[4]
-
Possible Cause 1: Insufficient Ligand. The ligand's role is to stabilize the Pd(0) center. An insufficient amount will lead to catalyst decomposition.
-
Solution: Slightly increase the ligand-to-palladium ratio. Use more robust, sterically hindered ligands (e.g., Buchwald-type ligands) that can better protect the metal center.[4]
-
-
Possible Cause 2: Inadequate Inert Atmosphere. As mentioned, oxygen will rapidly decompose the catalyst.
-
Solution: Re-evaluate your inert atmosphere setup. Check for leaks in septa, joints, and tubing. Ensure the inert gas flow is adequate.[3]
-
-
Possible Cause 3: High Temperature. Excessive heat can also lead to catalyst decomposition.
-
Solution: Lower the reaction temperature to the minimum required for a reasonable reaction rate.[4]
-
Experimental Protocols
Protocol 1: Setting up a Reaction using a Schlenk Line
This protocol outlines the standard procedure for setting up an air-sensitive reaction, such as a Suzuki coupling with this compound.
-
Glassware Preparation:
-
Establishing Inert Atmosphere:
-
Ensure the flask is sealed from the atmosphere.
-
Carefully open the flask to the vacuum manifold of the Schlenk line to evacuate the air.
-
Close the vacuum tap and slowly backfill the flask with inert gas (N₂ or Ar).[7]
-
Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases are removed.[7][8]
-
-
Adding Reagents:
-
Solids: Weigh this compound, the boronic acid partner, and the base (e.g., K₃PO₄) in the air and add them to the flask before the evacuate-refill cycles if they are not overly sensitive. For highly sensitive solids, weigh and add them in a glovebox or under a positive flow of inert gas using a powder funnel.[4][14]
-
Catalyst/Ligand: Under a positive pressure of inert gas, quickly add the palladium catalyst and ligand.[4]
-
Solvent: Add the previously degassed solvent via a gas-tight syringe or cannula.[4][10]
-
-
Running the Reaction:
-
Once all reagents are added, heat the reaction to the desired temperature with vigorous stirring.
-
Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored via an oil bubbler connected to the gas outlet of the Schlenk line.[7]
-
Visual Guides
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Standard Schlenk line experimental workflow.
References
- 1. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 2. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 9. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. berry.chem.wisc.edu [berry.chem.wisc.edu]
Technical Support Center: 2-Bromonicotinic Acid Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing coupling reactions with 2-Bromonicotinic acid.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound with various boronic acids or esters.
Question: Why is my Suzuki-Miyaura coupling reaction resulting in low to no yield?
Potential Cause(s):
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen in this compound can coordinate with the palladium catalyst, inhibiting its activity.[1][2] The carboxylate group can also deactivate the catalyst.[1]
-
Ineffective Oxidative Addition: The C-Br bond may not be efficiently activated by the palladium catalyst.[1]
-
Degradation of Boronic Acid/Ester: Protodeboronation, the cleavage of the C-B bond by water or other protic sources, can consume the coupling partner.[1][3]
-
Poor Reagent Purity or Reaction Setup: The presence of air or moisture can deactivate the palladium(0) active catalyst.[2][4]
Suggested Solution(s):
-
Ligand and Catalyst Choice: Use more electron-rich and bulky ligands (e.g., SPhos, RuPhos) to promote oxidative addition and shield the palladium center from inhibition.[1] Consider using a pre-catalyst for cleaner formation of the active species.[5]
-
Base Selection: Switch to a milder base like K₃PO₄ or CsF to minimize catalyst deactivation by the carboxylate.[1]
-
Protecting the Carboxylic Acid: If optimizing the catalyst and base fails, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling.[1]
-
Reagent Quality: Use a fresh bottle of boronic acid or a more stable organotrifluoroborate salt.[1] Ensure all solvents are anhydrous and degassed.[1][6]
Question: I'm observing significant side products, such as homocoupling of the boronic acid. What causes this and how can I prevent it?
Potential Cause(s):
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[6]
-
Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, side reactions like homocoupling are more likely to occur.[1]
-
Use of a Pd(II) Pre-catalyst: Pd(II) species can sometimes promote homocoupling.[6]
Suggested Solution(s):
-
Inert Atmosphere: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.[6]
-
Optimize Reaction Conditions: Moderately increasing the temperature (e.g., from 80°C to 100°C) can sometimes accelerate the transmetalation step.[1] Ensure an appropriate stoichiometry of halide to boronic acid (typically 1:1.1 to 1:1.5).[1]
-
Catalyst System: Switch to a Pd(0) catalyst like Pd(PPh₃)₄.[6] If using a Pd(II) source, consider adding a mild reducing agent.[6] Bidentate ligands like dppf may also suppress homocoupling.[1]
| Parameter | Condition A (High Homocoupling) | Condition B (Optimized) |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Atmosphere | Standard | Rigorously Degassed (Argon) |
| Base | NaOH | K₃PO₄ |
| Outcome | <20% Desired Product, >50% Homocoupling | >80% Desired Product |
Table 1: Example of reaction condition optimization to minimize homocoupling.
Caption: Troubleshooting logic for high homocoupling.
Guide 2: Buchwald-Hartwig Amination
This guide addresses challenges specific to the amination of this compound.
Question: My Buchwald-Hartwig amination is not working. What are the common failure points?
Potential Cause(s):
-
Catalyst Poisoning: Similar to Suzuki couplings, the pyridine nitrogen can inhibit the palladium catalyst, which is a primary challenge for this substrate class.[2]
-
Suboptimal Ligand Choice: The ligand may not be sterically bulky enough to prevent pyridine coordination and facilitate the catalytic cycle.[2]
-
Incorrect Base Selection: The base might be too weak to deprotonate the amine-palladium complex or too strong, causing substrate/product degradation.[2][4]
-
Reagent Insolubility: If the starting materials or base are not fully dissolved, the reaction will be inefficient.[2]
Suggested Solution(s):
-
Catalyst System: The choice of palladium source and ligand is critical.[4] Sterically hindered biarylphosphine ligands are often effective.[4] Pre-catalysts can also be more efficient.[4]
-
Solvent Choice: Toluene and 1,4-dioxane are common and effective solvents.[2] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[4]
-
Base Screening: Screen a variety of bases. Strong, non-nucleophilic bases like NaOtBu are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for sensitive substrates.[4]
-
Temperature Control: Typical reaction temperatures are between 80-110°C.[2][4] Excessively high temperatures (>120°C) can cause catalyst decomposition into palladium black.[2]
| Parameter | Ligand | Base | Solvent | Temperature (°C) | Outcome |
| Trial 1 | PPh₃ | K₂CO₃ | Toluene | 100 | No Reaction |
| Trial 2 | XPhos | NaOtBu | Toluene | 100 | 85% Yield |
| Trial 3 | RuPhos | K₃PO₄ | Dioxane | 90 | 75% Yield (for base-sensitive amine) |
Table 2: Example of parameter screening for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: How do I effectively remove the palladium catalyst during the workup? A1: A common and effective method is to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a short plug of celite or silica gel.[2][7] For more persistent palladium residues, treatment with thiol-based silica scavengers or precipitation with agents like 2,4,6-trimercapto-s-triazine (TMT) can be employed.[7][8]
Q2: The carboxylic acid group seems to be interfering with my reaction. Should I protect it? A2: Yes, if optimizing other parameters fails, protecting the carboxylic acid is a robust strategy.[1] Fischer esterification to a methyl or ethyl ester is a common approach.[1][6] The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction is complete.[1]
Q3: My boronic ester appears to be hydrolyzing during the reaction or workup. How can I prevent this? A3: Boronic esters are prone to hydrolysis in aqueous conditions, yielding the corresponding boronic acids.[9][10] To minimize this, ensure you are using anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly and at a low temperature. In some cases, switching to more hydrolytically stable boronic esters, such as those derived from pinanediol, can be beneficial.[9]
Q4: What is the black precipitate that sometimes forms in my reaction? A4: A black precipitate is typically palladium black, which is a sign of catalyst decomposition.[1] This can be caused by insufficient ligand stabilization, excessively high temperatures, or impurities in the reagents or solvents.[1][2] Using more robust ligands, increasing the ligand-to-palladium ratio slightly, lowering the reaction temperature, and ensuring all reagents are pure can help prevent its formation.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound (or its ester derivative) with an arylboronic acid.
Materials:
-
This compound ethyl ester (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane/water mixture (e.g., 4:1, 10 mL)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the this compound ethyl ester, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[11]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[11]
-
Solvent Addition: Add the degassed dioxane/water mixture to the flask via syringe.[11]
-
Reaction: Heat the reaction mixture to 80-100°C and stir. Monitor the reaction progress by TLC or LC-MS.[11]
-
Cooling: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.[11]
Caption: Experimental workflow for Suzuki coupling and workup.
Protocol 2: General Aqueous Workup Procedure
-
Quenching & Dilution: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[6]
-
Palladium Removal (Optional): Filter the biphasic mixture through a pad of Celite to remove insoluble palladium residues.[2]
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[6]
-
Washing: Combine the organic layers and wash with water and then with brine to remove water-soluble impurities.[2][6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[2][6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
avoiding dehalogenation of 2-Bromonicotinic acid during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromonicotinic acid. The focus is on preventing the common side reaction of dehalogenation during various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my reaction with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of nicotinic acid. This reduces the yield of your desired coupled product and introduces a significant impurity that can be challenging to separate, complicating the purification process.
Q2: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The principal cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride species can arise from various sources in the reaction mixture, including solvents (like alcohols), bases (especially alkoxides), or even the phosphine ligands themselves. The Pd-H species can then participate in a competitive reaction pathway that leads to the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.
Q3: How can I minimize dehalogenation in my experiments?
A3: Minimizing dehalogenation involves carefully selecting and optimizing your reaction conditions to favor the desired cross-coupling pathway over the dehalogenation pathway. Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands.
-
Base Selection: Using milder inorganic bases instead of strong alkoxide bases.
-
Solvent Choice: Utilizing anhydrous, aprotic solvents.
-
Temperature Control: Running the reaction at the lowest effective temperature.
-
Inert Atmosphere: Ensuring the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the catalyst and ligands.
Troubleshooting Guides
Issue 1: Significant formation of nicotinic acid in a Suzuki-Miyaura coupling reaction.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice: Ligands that are not bulky or electron-rich enough can lead to a slower rate of reductive elimination, allowing the dehalogenation pathway to compete. | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. For some systems, dppf can also be effective.[1] |
| Base-Induced Hydride Formation: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known to generate hydride species that promote dehalogenation. | Switch to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1] |
| Solvent as a Hydride Source: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride sources (e.g., DMF at high temperatures) can contribute to dehalogenation. | Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane.[1] |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of dehalogenation. | Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.[1] |
Data Presentation: Impact of Ligand and Base on Dehalogenation in a Representative Suzuki-Miyaura Coupling
The following table summarizes general trends observed for the impact of ligand and base selection on the outcome of a generic Suzuki-Miyaura coupling reaction with a 2-bromopyridine substrate. The data is representative and illustrates common trends.
| Ligand | Base | Temperature | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
| PPh₃ | NaOtBu | High | 30-50 | 40-60 |
| PPh₃ | K₃PO₄ | Moderate | 15-25 | 65-75 |
| XPhos | NaOtBu | Moderate | 10-20 | 70-80 |
| XPhos | K₃PO₄ | Moderate | <5 | >90 |
Note: These are representative values. Optimal conditions should be determined experimentally for each specific substrate combination.
Issue 2: Dehalogenation observed during a Buchwald-Hartwig amination.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Ligand Inefficiency: The ligand may not be sufficiently bulky to promote the desired C-N bond formation efficiently. | Utilize bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos. These ligands are known to accelerate the reductive elimination step. |
| Strong Base Issues: Strong bases like NaOtBu, while often effective, can also promote dehalogenation. | Consider using a slightly weaker but still effective base such as LHMDS or K₃PO₄. |
| Catalyst Poisoning: The nitrogen atom of the pyridine ring in this compound can coordinate to the palladium catalyst, inhibiting its activity and potentially favoring side reactions. | The use of bulky ligands helps to mitigate this issue by sterically shielding the palladium center. |
Data Presentation: Influence of Ligand and Base in a Representative Buchwald-Hartwig Amination
This table illustrates the general effect of ligand and base choice on the amination of a 2-bromopyridine derivative.
| Ligand | Base | Temperature (°C) | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
| BINAP | NaOtBu | 100 | 20-30 | 60-70 |
| Xantphos | Cs₂CO₃ | 110 | 10-15 | 75-85 |
| SPhos | LHMDS | 90 | <10 | >85 |
Note: This is representative data to illustrate an optimization workflow.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
Objective: To provide a robust starting point for the Suzuki-Miyaura coupling of this compound that minimizes the formation of nicotinic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃ (Palladium precatalyst)
-
XPhos (Ligand)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.3 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer to ~3-4 with 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Minimized Dehalogenation
Objective: To provide a general procedure for the Buchwald-Hartwig amination of this compound while suppressing dehalogenation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
XPhos Pd G3 (Palladium precatalyst)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 eq), the amine (1.2 eq), LHMDS (1.5 eq), and XPhos Pd G3 (2 mol%) to an oven-dried reaction vial with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~3-4.
-
Purification: Extract the product into the organic layer. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling, illustrating the competing dehalogenation pathway in red.
Caption: Troubleshooting workflow for diagnosing and resolving issues with dehalogenation.
Caption: Logical relationship for selecting optimal reaction conditions to minimize dehalogenation.
References
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to ¹H and ¹³C NMR Analysis of 2-Bromonicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide provides a comprehensive comparison of ¹H and ¹³C NMR analysis for 2-Bromonicotinic acid and its derivatives, offering supporting experimental data and a comparative look at alternative analytical techniques.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are indicative of the chemical environment of the nuclei. For this compound and its derivatives, the electron-withdrawing nature of the bromine atom, the carboxylic acid (or its derivative) group, and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the aromatic protons and carbons.
Below is a summary of typical ¹H and ¹³C NMR chemical shifts for this compound and two common derivatives, the methyl and ethyl esters. These values are compiled from various spectroscopic sources and are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Chemical Shift Data (ppm) of this compound Derivatives
| Compound | H-4 | H-5 | H-6 | Other Protons |
| This compound | ~8.2 ppm (dd) | ~7.4 ppm (dd) | ~8.6 ppm (dd) | -COOH: >10 ppm (br s) |
| Methyl 2-bromonicotinate | ~8.2 ppm (dd) | ~7.3 ppm (dd) | ~8.6 ppm (dd) | -OCH₃: ~3.9 ppm (s) |
| Ethyl 2-bromonicotinate | ~8.2 ppm (dd) | ~7.3 ppm (dd) | ~8.6 ppm (dd) | -OCH₂CH₃: ~4.4 ppm (q), -OCH₂CH₃: ~1.4 ppm (t) |
dd = doublet of doublets, s = singlet, q = quartet, t = triplet, br s = broad singlet
Table 2: ¹³C NMR Chemical Shift Data (ppm) of this compound Derivatives
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons |
| This compound | ~145 ppm | ~125 ppm | ~140 ppm | ~122 ppm | ~152 ppm | -COOH: ~165 ppm |
| Methyl 2-bromonicotinate | ~144 ppm | ~126 ppm | ~140 ppm | ~122 ppm | ~152 ppm | -COOCH₃: ~164 ppm, -OCH₃: ~53 ppm |
| Ethyl 2-bromonicotinate | ~144 ppm | ~126 ppm | ~140 ppm | ~122 ppm | ~152 ppm | -COOCH₂CH₃: ~164 ppm, -OCH₂CH₃: ~62 ppm, -OCH₂CH₃: ~14 ppm |
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information for the comprehensive characterization of this compound derivatives.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, and chemical environment of atoms.[1][2] | Unambiguous structure determination, non-destructive.[1] | Requires higher sample amounts compared to MS, can be complex to interpret for very large molecules. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-Br).[3] | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited structural information, not ideal for complex mixtures.[1] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition through fragmentation patterns.[4][5][6] | High sensitivity (ng to pg range), provides molecular weight confirmation. | Destructive, can be complicated by fragmentation and adduct formation.[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of components in a mixture.[7][8][9][10] | Robust, widely available, excellent for quantification and purity determination. | Does not provide direct structural information. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[11]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is common.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is used.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample is introduced into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the analyte.
-
Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase or a compatible solvent and then diluted to an appropriate concentration.
-
Chromatographic Conditions: A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed.
-
Detection: The eluting compounds are detected using a UV detector at a wavelength where the analyte has strong absorbance.
-
Data Analysis: The retention time and peak area are used to identify and quantify the compound and any impurities.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound derivative.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
A Comparative Guide to GC-MS and LC-MS Methods for Monitoring 2-Bromonicotinic Acid Reactions
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount for optimization, yield maximization, and ensuring the quality of the final product. 2-Bromonicotinic acid is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its conversion in reactions, such as the widely used Suzuki-Miyaura cross-coupling, requires robust analytical techniques for accurate monitoring. This guide provides an objective comparison of two powerful analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for monitoring reactions involving this compound.
Principle of Analysis: GC-MS vs. LC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a heated column. Due to the polar nature and low volatility of carboxylic acids like this compound, a chemical modification step known as derivatization is typically required to increase their volatility and thermal stability before they can be analyzed by GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. This technique is well-suited for a wide range of compounds, including those that are polar and non-volatile. For many applications involving carboxylic acids, LC-MS allows for direct analysis without the need for derivatization, simplifying sample preparation.
Performance Comparison
The choice between GC-MS and LC-MS for monitoring this compound reactions depends on several factors, including the required sensitivity, sample throughput, and the complexity of the reaction mixture. The following table summarizes the key performance characteristics of each technique, with quantitative data extrapolated from the analysis of nicotinic acid and other related halogenated carboxylic acids.
| Performance Metric | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Limit of Detection (LOD) | ~0.5 - 5 µg/mL (as derivatized nicotinic acid) | As low as 1 µg/L for similar halogenated acids |
| Limit of Quantitation (LOQ) | ~1 - 15 µg/mL (as derivatized nicotinic acid) | As low as 1 µg/L for similar halogenated acids |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Sample Preparation | Multi-step: Extraction, derivatization, cleanup | Simple: Dilution, filtration ("dilute and shoot") |
| Analysis Time per Sample | Longer due to derivatization and longer GC run times | Shorter, with rapid LC gradients |
| Suitability for Thermally Labile Compounds | Less suitable due to high temperatures in the injector and column | Highly suitable |
| Matrix Effects | Generally lower | Can be significant, requiring careful method development |
Experimental Protocols
GC-MS Method with Derivatization (Esterification)
This protocol describes a general procedure for the analysis of this compound in a reaction mixture using GC-MS after derivatization to its methyl ester.
1. Sample Preparation and Derivatization:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent).
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried residue, add 200 µL of a 10% solution of Boron Trifluoride in Methanol (BF3-MeOH).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess reagent.
-
Extract the methyl 2-bromonicotinate with 500 µL of ethyl acetate.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
2. GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
LC-MS/MS Method (Direct Analysis)
This protocol outlines a direct analysis of this compound in a reaction mixture using LC-MS/MS. This method is particularly useful for monitoring the progress of reactions like Suzuki-Miyaura couplings.[1]
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture at various time points.
-
Dilute the aliquot with 980 µL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.[1]
-
Vortex the sample to ensure it is homogenous.
-
If necessary, filter the sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
MS/MS Detector:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. For this compound, negative mode is often suitable for detecting the deprotonated molecule [M-H]⁻.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the transition from the precursor ion to a specific product ion.
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of this compound.
Logical Decision Flow for Method Selection
The choice between GC-MS and LC-MS depends on the specific analytical needs. The following diagram provides a logical flow to aid in this decision-making process.
Conclusion
Both GC-MS and LC-MS are powerful techniques for monitoring reactions involving this compound.
LC-MS is generally the preferred method for routine reaction monitoring due to its simpler sample preparation, which does not require derivatization, leading to higher sample throughput. It is also the ideal choice for analyzing thermally labile intermediates and products.
GC-MS, while requiring a more involved sample preparation process including derivatization, can be advantageous for the identification of unknown volatile or semi-volatile impurities. The extensive electron ionization (EI) libraries available for GC-MS can aid in the structural elucidation of byproducts.
Ultimately, the selection of the most appropriate technique will depend on the specific goals of the analysis, the nature of the chemical reaction being monitored, and the available instrumentation. For many applications in drug development and process chemistry, the speed and simplicity of LC-MS make it the more practical choice for real-time or high-frequency reaction monitoring.
References
A Comparative Analysis of the Reactivity of 2-Bromonicotinic Acid and 2-Chloronicotinic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of synthetic routes. Halogenated nicotinic acids are pivotal building blocks in the synthesis of a myriad of pharmaceutical agents and functional materials. This guide provides an objective, data-driven comparison of the reactivity of two common congeners: 2-Bromonicotinic acid and 2-Chloronicotinic acid, in palladium-catalyzed cross-coupling reactions.
The fundamental difference in reactivity between this compound and 2-chloronicotinic acid is rooted in the inherent strengths of the carbon-bromine and carbon-chlorine bonds. The C-Br bond is weaker than the C-Cl bond, which dictates the kinetics of the often rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. Consequently, this compound is generally more reactive than 2-chloronicotinic acid, often allowing for milder reaction conditions, shorter reaction times, and broader substrate scope with simpler catalytic systems. Conversely, while 2-chloronicotinic acid is typically less reactive, its lower cost and wider availability can make it an attractive alternative, provided that a suitable catalytic system is employed.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The following table summarizes a representative comparison of this compound and 2-chloronicotinic acid in a Suzuki-Miyaura reaction with phenylboronic acid. It is important to note that while direct comparative studies on these exact substrates under identical conditions are scarce, the data presented is a composite representation based on typical conditions and outcomes for similar 2-halopyridine derivatives.
| Parameter | This compound | 2-Chloronicotinic Acid |
| Aryl Halide | This compound | 2-Chloronicotinic acid |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O |
| Temperature | 80-90 °C | 100-110 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Typical Yield | 85-95% | 75-85% |
Note: The conditions for 2-chloronicotinic acid often necessitate the use of more sophisticated and electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the more challenging oxidative addition of the C-Cl bond.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A detailed experimental protocol for a representative Suzuki-Miyaura coupling is provided below. This procedure can be adapted for both this compound and 2-chloronicotinic acid, with the necessary adjustments to the catalyst system, base, and reaction conditions as outlined in the comparative data table.
Materials:
-
2-Halonicotinic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (as specified in the table)
-
Ligand (if required)
-
Base (2.0 equiv)
-
Degassed solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halonicotinic acid, arylboronic acid, base, palladium catalyst, and ligand (if applicable).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylnicotinic acid.
Logical Relationship of Reactivity
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is a direct consequence of the carbon-halogen bond dissociation energies. This relationship can be visualized as a straightforward hierarchy.
Caption: Relative reactivity of 2-halonicotinic acids.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling of a 2-halonicotinic acid.
Caption: Suzuki-Miyaura experimental workflow.
Conclusion
A Comparative Guide to the Efficiency of Palladium Catalysts for 2-Bromonicotinic Acid Coupling
For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a critical step in the synthesis of a vast array of pharmaceutical agents and functional materials. 2-Bromonicotinic acid is a key building block that offers a handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and reaction conditions is paramount to achieving high efficiency, yield, and purity. This guide provides an objective comparison of various palladium catalyst systems for the coupling of this compound and its derivatives, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.
Comparative Analysis of Palladium Catalysts
The efficiency of a palladium catalyst in the coupling of this compound is highly dependent on the nature of the coupling reaction, the specific substrates involved, and the reaction conditions. The presence of both a carboxylic acid and a pyridine nitrogen in the substrate can influence catalytic activity, making the selection of an appropriate catalyst system crucial. Below is a comparison of common palladium catalysts for four major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and a boronic acid. For this compound, this reaction enables the synthesis of 2-aryl nicotinic acid derivatives.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O or 1,4-Dioxane/H₂O | 80 - 100 | 12 - 24 | 60 - 85 | ~17 - 28 |
| Pd(dppf)Cl₂ | 1 - 3 | K₂CO₃ | DME | 80 | 2 | High | ~33 - 99 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 | 196 |
Note: The data in this table is a representative compilation from various sources for similar bromopyridine substrates and may not reflect a direct head-to-head comparison under identical conditions for this compound.[1][2][3]
Heck Coupling
The Heck reaction couples the aryl bromide with an alkene to introduce an alkenyl group at the 2-position of the nicotinic acid scaffold.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 1 - 3 | Et₃N | DMF or NMP | 100 - 140 | 4 - 24 | Moderate to High |
| Pd/C | 0.1 - 1 | Et₃N | H₂O | 100 | 2 - 6 | High |
| Pd(OAc)₂ / NHC Ligand | 1 - 2 | K₂CO₃ | DMF/H₂O | 80 | 4 | High |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynylnicotinic acids.
| Catalyst System | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | 1 - 5 | Et₃N or Piperidine | DMF or THF | RT - 100 | 2 - 12 | High |
| Pd(CF₃COO)₂ / PPh₃ | CuI | 2.5 | Et₃N | DMF | 100 | 3 | 72 - 96 |
Note: The data is based on protocols for similar bromopyridine substrates.[4][7][8][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-aminonicotinic acid derivatives.
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | 1 | NaOt-Bu | Toluene | 100 | 16 - 24 | High |
| t-Bu-XPhos Palladacycle | t-Bu-XPhos | 0.1 | Cs₂CO₃ | Dioxane | 100 | 2 - 8 | High |
Note: These are representative conditions for the amination of aryl bromides and may require optimization for this compound.[7][10][11][12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing these coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)[3]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[3]
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the specified time, monitoring the reaction by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid and wash with water.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)[5]
-
Base (e.g., K₂CO₃, 2.0 equiv)[5]
-
Solvent (e.g., DMF/Water)[5]
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the alkene.
-
Heat the mixture at the specified temperature (e.g., 80°C) for the required time.[5]
-
After cooling, filter off the inorganic salts.
-
Acidify the filtrate and extract the product with a suitable organic solvent.
-
Purify by chromatography or recrystallization.[4]
General Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[7]
-
Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)[7]
-
Base (e.g., Et₃N, 2-3 equiv)[7]
-
Solvent (e.g., DMF or THF)[7]
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound in the solvent.
-
Add the terminal alkyne, base, palladium catalyst, and copper(I) co-catalyst.[7]
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80°C) for 2 to 12 hours.[7]
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Acidify and extract the product.
-
Purify by chromatography.[4]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%)[7]
-
Phosphine ligand (e.g., BINAP, 1.5 mol%)[7]
-
Base (e.g., NaOt-Bu, 1.4 equiv)[7]
-
Anhydrous, degassed solvent (e.g., Toluene)[7]
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.
-
Add this compound (or its ester), the amine, and the solvent.[7]
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring for 16-24 hours.[7]
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent and purify by chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Performance of 2-Bromonicotinic Acid and its Halogenated Alternatives in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. The choice of the halogen on the nicotinic acid substrate is a critical parameter that dictates reaction kinetics, efficiency, and overall synthetic strategy. This guide provides an objective comparison of the performance of 2-Bromonicotinic acid with its chloro and iodo analogues in Suzuki-Miyaura reactions, supported by established mechanistic principles and experimental data from analogous systems.
Executive Summary
The reactivity of 2-halonicotinic acids in Suzuki-Miyaura cross-coupling reactions is predominantly governed by the carbon-halogen bond strength, following the well-established trend: Iodo > Bromo > Chloro . This reactivity hierarchy directly impacts the reaction kinetics, with the oxidative addition of the palladium catalyst to the carbon-halogen bond often being the rate-determining step.
-
2-Iodonicotinic acid is the most reactive substrate, generally leading to faster reaction rates, higher yields, and requiring milder reaction conditions.
-
This compound offers a balance between reactivity and stability, making it a versatile and widely used substrate. Its reaction rates are typically slower than the iodo analogue, necessitating slightly more forcing conditions.
-
2-Chloronicotinic acid is the least reactive of the three, often requiring highly active catalyst systems, stronger bases, and higher temperatures to achieve comparable yields to its bromo and iodo counterparts.
This guide will delve into a semi-quantitative comparison of these substrates, provide detailed experimental protocols for kinetic analysis, and present visual workflows to aid in experimental design.
Performance Comparison of 2-Halonicotinic Acids
While specific kinetic data such as rate constants for 2-halonicotinic acids are not extensively reported, a comparative analysis can be constructed from reaction conditions, times, and yields of closely related 2-halopyridine systems. The following tables summarize typical performance characteristics, with the understanding that these are illustrative and the optimal conditions for the nicotinic acid derivatives may vary.
Table 1: Semi-Quantitative Comparison of 2-Halopyridine Reactivity in Suzuki-Miyaura Coupling
| Substrate (Analog) | Relative Reactivity | Typical Catalyst System | Typical Temperature (°C) | Typical Reaction Time (h) | Plausible Rationale |
| 2-Iodopyridine | High | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | 80 - 100 | 1 - 6 | Weaker C-I bond facilitates rapid oxidative addition. |
| 2-Bromopyridine | Medium | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | 90 - 120 | 4 - 24 | Stronger C-Br bond requires more active catalysts and/or higher temperatures for efficient oxidative addition compared to iodo-derivatives. |
| 2-Chloropyridine | Low | Highly active palladacycles or catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) | 100 - 140 | 12 - 48 | Strong C-Cl bond necessitates highly active catalysts and more forcing conditions to overcome the high activation energy of oxidative addition. |
Table 2: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling of 2-Halopyridines
| Halopyridine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 2 | ~95 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~90 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | ~85 |
Note: The data in the tables above are compiled from various sources on the Suzuki-Miyaura coupling of 2-halopyridines and are intended for comparative purposes. Actual results with 2-halonicotinic acids may differ.
Mechanistic Insights and Signaling Pathways
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates like halopyridines, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The strength of the C-X bond is inversely proportional to the rate of this step, explaining the observed reactivity trend (C-I < C-Br < C-Cl in bond strength).
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
To obtain reliable kinetic data for the Suzuki-Miyaura coupling of 2-halonicotinic acids, a well-designed experimental protocol is crucial. The following is a general methodology for monitoring the reaction kinetics.
Objective: To determine the kinetic profile of the Suzuki-Miyaura coupling of a 2-halonicotinic acid with an arylboronic acid.
Materials:
-
2-Halonicotinic acid (e.g., this compound)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Internal standard for chromatographic analysis (e.g., dodecane)
-
Reaction vials and magnetic stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)
Procedure:
-
Catalyst Pre-formation (Recommended): In a glovebox, dissolve the palladium precursor and phosphine ligand in a small amount of the reaction solvent in a separate vial. Stir for 15-30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: In a reaction vial, add the 2-halonicotinic acid, the arylboronic acid, the base, and the internal standard.
-
Solvent Addition: Add the degassed solvent to the reaction vial.
-
Reaction Initiation and Monitoring:
-
Place the reaction vial in a pre-heated heating block or oil bath at the desired temperature and begin stirring.
-
Initiate the reaction by injecting the pre-formed catalyst solution. This is time zero (t=0).
-
At specified time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it in a separate vial containing a suitable quenching agent (e.g., a small amount of cold diethyl ether and water).
-
-
Sample Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the 2-halonicotinic acid (reactant) and the coupled product over time relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant versus time. From this data, the initial reaction rate and the rate constant can be determined using appropriate integrated rate laws. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can also be determined.
Caption: A generalized experimental workflow for kinetic analysis.
Conclusion
The kinetic performance of 2-halonicotinic acids in Suzuki-Miyaura reactions is directly correlated with the identity of the halogen substituent. While 2-iodonicotinic acid offers the highest reactivity, this compound provides a good balance of reactivity and stability, making it a practical choice for many synthetic applications. 2-Chloronicotinic acid, while the most challenging substrate, can be effectively utilized with the appropriate selection of advanced catalyst systems. The choice of substrate will ultimately depend on the specific requirements of the synthesis, including desired reaction times, available catalytic systems, and cost considerations. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own kinetic studies to optimize reaction conditions for their specific needs.
A Researcher's Guide to Cross-Coupling Reactions of 2-Bromonicotinic Acid: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of modern chemistry. 2-Bromonicotinic acid is a valuable and versatile building block, offering a strategic entry point for the diversification of the pyridine core. This guide provides a comparative analysis of the performance of this compound in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The following sections present a compilation of typical reaction yields, detailed experimental protocols, and mechanistic insights to facilitate informed decisions in synthetic planning.
Comparative Yield Analysis
The following table summarizes typical yields and reaction conditions for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions of 2-bromopyridine derivatives, providing an estimate of the expected performance for this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85-90[1] |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12-24 | 70-80[2][3] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 16 | ~92[4] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 60-88 |
Mechanistic Overview and Experimental Workflows
To visualize the fundamental processes involved in these transformations, the catalytic cycles for each reaction are depicted below, followed by a general experimental workflow.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions adapted for this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the coupling of this compound with an arylboronic acid.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1N HCl to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry under vacuum to yield the desired 2-arylnicotinic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Heck Reaction Protocol
This protocol is a general procedure for the Heck coupling of this compound (or its ester) with an alkene.[2]
-
Materials:
-
Methyl 2-bromonicotinate (1.0 equiv) (Esterification of the carboxylic acid is recommended to prevent side reactions)
-
Alkene (e.g., Styrene, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%)
-
Base (e.g., triethylamine, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
-
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromonicotinate, palladium(II) acetate, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent, the alkene, and the base via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel. The resulting ester can be hydrolyzed back to the carboxylic acid if desired.
-
Sonogashira Coupling Protocol
This protocol outlines the coupling of this compound with a terminal alkyne.[2]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, which can also serve as the solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Isolation: Wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography or recrystallization.
-
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the C-N bond formation between this compound and an amine.
-
Materials:
-
This compound (or its ester) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
Reaction Setup: To a glovebox or a flame-dried Schlenk flask, add the palladium precatalyst, the ligand, and the base.
-
Reagent Addition: Add the this compound derivative, the amine, and the anhydrous, degassed solvent.
-
Inert Atmosphere: If not in a glovebox, seal the flask and purge with an inert gas.
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-110°C) with vigorous stirring for the required duration (typically 12-24 hours). Monitor the reaction's progress.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Isolation: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to obtain the desired N-substituted nicotinic acid derivative.[5][6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to Modern Catalysts for Cross-Coupling Reactions of 2-Bromonicotinic Acid
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic compounds is a cornerstone of modern synthesis. 2-Bromonicotinic acid is a key building block, and its derivatization through palladium-catalyzed cross-coupling reactions is a common strategy. While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has long been a workhorse catalyst for these transformations, a host of new catalytic systems have emerged, offering potential improvements in efficiency, scope, and reaction conditions.
This guide provides an objective comparison of the performance of modern palladium catalysts against the traditional Pd(PPh₃)₄ in four major classes of cross-coupling reactions involving this compound and its derivatives: Suzuki-Miyaura Coupling, Heck Reaction, Buchwald-Hartwig Amination, and Sonogashira Coupling. The information is supported by experimental data from related substrates to provide a strong basis for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of catalyst, particularly the ligand coordinated to the palladium center, is critical to the success of a cross-coupling reaction. Modern bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have been developed to overcome the limitations of traditional phosphine ligands like PPh₃.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. For electron-deficient substrates like 2-bromopyridines, modern catalysts often outperform Pd(PPh₃)₄ by enabling lower catalyst loadings, shorter reaction times, and higher yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80-100 | 18-22 | Good | 5 | A reliable standard, though may require longer reaction times.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | High | 1 | Highly effective for challenging substrates under relatively mild conditions. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | - | A robust and versatile catalyst for challenging couplings. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 1 | High | 2 | Excellent for sterically hindered and electron-deficient substrates. |
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The efficiency of this reaction with this compound can be significantly enhanced by moving beyond Pd(PPh₃)₄ to systems that are more stable and active at lower temperatures.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Et₃N | DMF | 100 | 24 | Moderate | 3-5 | Often requires higher temperatures and longer reaction times. |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | NaOAc | DMF | 100 | 16 | Good | 1 | An improvement over PPh₃ for many substrates. |
| PdCl₂(PCy₃)₂ | PCy₃ | Na₂CO₃ | DMA | 120 | 12 | High | 1 | Bulky, electron-rich phosphines enhance catalytic activity. |
| Palladacycle Catalysts | PCP Pincer | N-ethylpiperidine | DMF | 140-150 | 8-12 | High (80%) | 0.12 | Highly stable and active at low loadings for heterocyclic substrates.[2] |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is notoriously challenging with 2-halopyridines due to potential catalyst inhibition by the pyridine nitrogen. Modern catalyst systems with specialized bulky ligands are essential for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | NaOtBu | Toluene | 100 | 24 | Low to Moderate | 5 | Generally inefficient for this substrate class. |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 110 | - | High | 1-2 | First-generation improvement, effective for many amines.[3] |
| Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ | t-BuOH | 80 | 3 | High (95%) | 2 | Highly effective for a broad range of amines with 2-bromopyridines. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | NaOtBu | Toluene | 100 | - | High (98%) | 1 | Excellent for challenging couplings, including with heterocyclic amines.[4] |
Sonogashira Coupling
The Sonogashira coupling reaction joins terminal alkynes with aryl halides. While the classic Pd(PPh₃)₄/CuI system is often effective, newer copper-free methods and more robust ligands can improve yields and simplify purification.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ / CuI | CuI | Et₃N | DMF | 100 | 3 | Good to Excellent (72-96%) | 2.5 | The standard, widely used protocol for 2-amino-3-bromopyridines.[5] |
| PdCl₂(PPh₃)₂ / CuI | CuI | Et₃N | THF | RT-60 | 12 | High | 2-5 | A common and effective system. |
| Pd(OAc)₂ / SPhos | None (Cu-free) | DBU | THF | 60 | 18 | Good to Excellent | 2 | Copper-free conditions can be advantageous for sensitive substrates. |
| Nanosized MCM-41-Pd / CuI | CuI | Et₃N | NMP | 90 | 3 | High (99%) | 0.1 | Heterogeneous catalyst offering high efficiency and recyclability for 2-bromopyridine.[6] |
Experimental Protocols
The following are detailed, representative methodologies for the key cross-coupling reactions of this compound. To mitigate potential complications from the free carboxylic acid, it is often advantageous to first protect it as an ester (e.g., methyl or ethyl ester).
General Experimental Workflow
The diagram below outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize a 2-aryl-nicotinic acid derivative.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the methyl 2-bromonicotinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, a pre-mixed combination of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 10:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck Reaction Protocol
Objective: To synthesize a 2-alkenyl-nicotinic acid derivative.
-
Reaction Setup: To a sealable reaction tube, add methyl 2-bromonicotinate (1.0 equiv.), the alkene (1.5 equiv.), a base such as sodium carbonate (Na₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a suitable ligand (e.g., PCy₃, 4 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent like N,N-Dimethylacetamide (DMA).
-
Reaction: Seal the tube and heat the mixture to 120 °C. Stir for the required time, monitoring by GC-MS or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via column chromatography.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize a 2-amino-nicotinic acid derivative.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Add the methyl 2-bromonicotinate (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial tightly and heat to 100 °C. Monitor the reaction's progress.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
Objective: To synthesize a 2-alkynyl-nicotinic acid derivative.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add methyl 2-bromonicotinate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) and a suitable amine base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at the appropriate temperature (this can range from room temperature to 60 °C) and monitor the reaction progress.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Catalytic Cycle Visualization
The efficiency of these transformations is governed by the palladium catalytic cycle. The Suzuki-Miyaura cycle is presented below as a representative example. Modern bulky, electron-rich ligands accelerate the rate-determining oxidative addition and the final reductive elimination steps.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 5. scirp.org [scirp.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Computational Perspectives on the Reactivity of 2-Bromonicotinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of the reaction mechanisms of functionalized heterocyclic compounds is paramount for the rational design of synthetic routes and the development of novel molecular entities. 2-Bromonicotinic acid, a versatile building block, presents multiple potential reaction pathways owing to its constituent bromo and carboxylic acid functional groups. This guide provides a comparative analysis of two key reaction mechanisms computationally investigated for analogous molecular systems: the Palladium-Catalyzed Suzuki-Miyaura cross-coupling and thermal decarboxylation. By examining theoretical data from closely related compounds, we can infer the likely mechanistic pathways for this compound, offering insights for experimental design and optimization.
This guide synthesizes computational data from various studies to provide a comparative framework. While direct computational studies on this compound are not extensively available, the analysis of similar substrates such as 2-bromopyridine and other pyridine carboxylic acids allows for robust mechanistic inferences.
Comparative Analysis of Potential Reaction Mechanisms
Two primary reaction pathways for this compound are considered here: the Suzuki-Miyaura cross-coupling at the C-Br bond and the decarboxylation of the carboxylic acid group. Computational studies on analogous systems provide valuable insights into the energetics and feasibility of these transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For this compound, this would involve the coupling of an organoboron reagent at the 2-position of the pyridine ring. The generally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]
Computational studies, primarily using Density Functional Theory (DFT), have elucidated the energy barriers for the key steps in the Suzuki-Miyaura reaction of similar aryl bromides. The oxidative addition of the aryl bromide to the Pd(0) catalyst is often a critical step influencing the overall reaction rate.
| Substrate (Analogous System) | Reaction Step | Computational Method | Activation Energy (kcal/mol) |
| Bromobenzene | Oxidative Addition | M06 | 9.6[2] |
| Bromobenzene on Pd-Zeolite | Oxidative Addition | DFT | 2.6[2] |
| Bromobenzene on Pd-Zeolite | Transmetalation | DFT | 36.8 (rate-determining)[2] |
| Bromobenzene on Pd-Zeolite | Reductive Elimination | DFT | 17.7[2] |
| Vinyl Bromide | Oxidative Addition | Becke3LYP | Competitive low energy pathways exist[3] |
This table presents a selection of computational data for Suzuki-Miyaura reactions of substrates analogous to this compound to illustrate the typical energy barriers involved.
General Experimental Protocol for Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative:
A typical experimental setup involves the following steps:[4]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the 2-bromopyridine derivative (1.0 equiv), an arylboronic acid (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0–3.0 equiv) are combined.
-
Solvent Addition: Anhydrous and degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added.
-
Reaction Execution: The mixture is heated (typically between 80-120 °C) and stirred until the starting material is consumed, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified, usually by flash column chromatography.
General Computational Methodology for DFT Analysis of Reaction Mechanisms:
Computational investigations of reaction mechanisms, such as the Suzuki-Miyaura coupling, commonly employ Density Functional Theory (DFT).[5][6]
-
Software: Quantum chemistry software packages like Gaussian, ORCA, or VASP are utilized.
-
Functional and Basis Set: A suitable functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G*, def2-TZVP) are chosen to provide a balance between computational cost and accuracy.
-
Geometry Optimization: The geometries of reactants, intermediates, transition states, and products are optimized to find the minimum energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Profile: The relative energies of all species along the reaction pathway are calculated to determine activation barriers and reaction energies.
-
Solvation Effects: To model reactions in solution, a continuum solvation model (e.g., PCM, SMD) is often included in the calculations.
Figure 1. A generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decarboxylation
The decarboxylation of pyridinecarboxylic acids is another potential reaction pathway for this compound, particularly under thermal conditions. The position of the carboxylic acid group on the pyridine ring significantly influences the reaction rate. For picolinic acid (pyridine-2-carboxylic acid), the reaction is thought to proceed through a zwitterionic intermediate.[7]
Computational and experimental studies on the decarboxylation of pyridine and pyrrole carboxylic acids provide insight into the energetics of this process.
| Substrate (Analogous System) | Reaction Type | Computational Method | Activation Energy (kcal/mol) |
| Pyrrole-2-carboxylic acid (with H₃O⁺) | Proton-catalyzed decarboxylation | B3LYP/6-311++G | 33.99[8] |
| Pyrrole-2-carboxylic acid (with H₃O⁺) | C-C bond rupture | B3LYP/6-311++G | 9.77[8] |
| Δ⁹-THC-acid | Thermal decarboxylation | Molecular Modeling | ~20.3 (85 kJ/mol)[9] |
| Salicylic Acid | Enzymatic decarboxylation | Quantum Chemical | -[10] |
This table presents computational and experimental activation energies for the decarboxylation of related carboxylic acids, highlighting the energy requirements for this transformation.
General Experimental Protocol for Decarboxylation of Pyridinecarboxylic Acids:
Experimental studies on the decarboxylation of pyridinecarboxylic acids typically involve heating the acid in a suitable solvent.[11]
-
Reaction Setup: The pyridinecarboxylic acid is dissolved in a high-boiling point solvent (e.g., 3-nitrotoluene or in buffered aqueous solutions).
-
Reaction Execution: The solution is heated to a specific temperature (e.g., 150 °C) for a defined period.
-
Analysis: The rate of reaction is monitored by measuring the evolution of CO₂ or by chromatographic analysis of the reaction mixture over time to determine the concentration of the starting material and product.
-
Kinetic Analysis: The data is used to determine the rate constant and calculate activation parameters such as ΔH‡ and ΔS‡.
General Computational Methodology for DFT Analysis of Decarboxylation:
The computational approach to studying decarboxylation mechanisms is similar to that described for the Suzuki-Miyaura reaction.
-
Model System: A model system is constructed that includes the carboxylic acid and any catalytic species (e.g., a hydronium ion for acid-catalyzed reactions) and potentially explicit solvent molecules.
-
Reaction Coordinate: The reaction pathway is explored by identifying the transition state for the C-C bond cleavage.
-
Energy Profile: The activation energy is calculated as the difference in energy between the reactant complex and the transition state.
-
Mechanism Elucidation: Different potential mechanisms (e.g., concerted vs. stepwise, role of solvent) are computationally evaluated to determine the most likely pathway.
Figure 2. Proposed zwitterion-mediated decarboxylation pathway for this compound.
Conclusion
This comparative guide, based on computational studies of analogous systems, provides a framework for understanding the potential reactivity of this compound. The Suzuki-Miyaura cross-coupling offers a versatile method for C-C bond formation at the 2-position, with the transmetalation step likely being rate-determining. Alternatively, thermal decarboxylation presents a potential pathway for the removal of the carboxylic acid group, likely proceeding through a zwitterionic intermediate. The provided quantitative data, protocols, and mechanistic diagrams serve as a valuable resource for researchers in designing and interpreting experiments involving this important chemical intermediate. Further direct computational and experimental studies on this compound are warranted to refine these mechanistic hypotheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. grnjournal.us [grnjournal.us]
- 6. books.rsc.org [books.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 2-Bromonicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for assessing the purity of synthesized 2-Bromonicotinic acid derivatives. This compound and its derivatives are important building blocks in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Ensuring their purity is paramount to the safety and efficacy of the final drug product.
This guide presents a comparative analysis of these methods, supported by typical experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific needs.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and sensitivity. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.[4] |
| Typical Analytes | Non-volatile and thermally labile compounds.[5] | Volatile and thermally stable compounds (may require derivatization for non-volatile analytes). | Soluble compounds with unique NMR signals. |
| Limit of Detection (LOD) | Low (ng to pg range) | Very low (pg to fg range) | Higher (µg to mg range) |
| Limit of Quantitation (LOQ) | Low (ng range) | Very low (pg range) | Higher (µg to mg range) |
| **Linearity (R²) ** | Typically >0.999 | Typically >0.999 | Typically >0.999 |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Destructive Analysis | Yes | Yes | No (sample can be recovered) |
| Impurity Identification | Possible with Diode Array Detector (DAD) or coupled with MS. | Excellent, provides structural information. | Excellent for structural elucidation of impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are proposed experimental protocols for HPLC, GC-MS, and qNMR analysis of a representative this compound derivative. These are based on established methods for structurally similar compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of a wide range of organic compounds, particularly those that are non-volatile and thermally labile.[5][6] A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound and its derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 15 90 20 90 21 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound derivative in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.[7][8][9]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[7][10]
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural identification of impurities.[5] For non-volatile carboxylic acids like this compound, derivatization is typically required to increase their volatility.
Derivatization (Silylation):
-
To a dry vial containing approximately 1 mg of the this compound derivative, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[5]
-
Add a suitable solvent like pyridine or acetonitrile (100 µL).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
Instrumentation:
-
GC system coupled with a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
After derivatization, dilute the sample with a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 50 µg/mL.
-
Inject 1 µL of the prepared sample into the GC-MS.
Data Analysis: Purity is determined by the area percentage of the derivatized main compound. Impurities can be identified by comparing their mass spectra with spectral libraries.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.[4][11]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with known purity and a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).[12]
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound derivative (e.g., 10 mg) and a certified internal standard (e.g., 5 mg) into a clean NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Visualization of the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized this compound derivative, incorporating orthogonal analytical techniques.
Caption: A logical workflow for the comprehensive purity assessment of synthesized this compound derivatives.
Conclusion
The purity assessment of synthesized this compound derivatives is a multi-faceted process that benefits from the application of orthogonal analytical techniques. HPLC offers a robust and high-throughput method for routine purity checks. GC-MS provides excellent separation and identification of volatile impurities, which may not be detected by HPLC. qNMR stands out as a primary method for determining absolute purity, offering a high degree of accuracy and serving as a valuable tool for qualifying reference standards.
For comprehensive and reliable purity determination, a combination of these methods is recommended. HPLC can be used for routine quality control, while GC-MS and qNMR can be employed for in-depth impurity profiling and the establishment of a highly accurate purity value for key batches of material. This integrated approach ensures the highest level of confidence in the quality of these critical pharmaceutical intermediates.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
- 3. ijrar.org [ijrar.org]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. cipac.org [cipac.org]
- 10. nacalai.com [nacalai.com]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: Boronic Acids vs. Boronic Esters in Suzuki-Miyaura Coupling with 2-Bromonicotinic Acid
For researchers, scientists, and drug development professionals, the choice of organoboron reagent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of boronic acids and their corresponding boronic esters, specifically in the context of the Suzuki-Miyaura cross-coupling reaction with 2-Bromonicotinic acid. The information presented herein is supported by representative experimental data to facilitate an informed selection of reagents for optimal reaction outcomes.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] At the heart of this reaction lies the choice between a boronic acid and a boronic ester as the organoboron coupling partner. This decision hinges on a fundamental trade-off between reactivity and stability.[2]
Generally, boronic acids are more reactive and can lead to faster reaction times.[2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids, particularly those with heteroaromatic rings like the 2-pyridyl moiety, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf life and reaction yields.[2][4] The instability of 2-pyridyl boronic acids is a well-documented challenge often referred to as the "2-pyridyl problem".[5][6]
Conversely, boronic esters, with pinacol esters being a prevalent example, offer significantly greater stability.[2][4] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is typically a slower reaction rate compared to the parent boronic acid.[2] While it was once a topic of debate, there is now substantial evidence that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid, although in situ hydrolysis can also occur under aqueous basic conditions.[7][8][9]
Quantitative Performance Comparison
To illustrate the practical implications of these differences, the following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of an arylboronic acid and its corresponding pinacol ester with a generic 2-halopyridine substrate, reflecting the expected performance with this compound.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Relative Rate of Transmetalation * | ~1.0 | ~0.1 - 0.5 |
| Typical Reaction Time | 2 - 8 hours | 8 - 24 hours |
| Typical Yield | Good to Excellent (can be variable) | Good to Excellent (often more reproducible) |
| Stability (Shelf-life) | Poor to Moderate | Excellent |
| Handling | Requires inert atmosphere for storage | Stable to air and moisture |
| Purification of Reagent | Can be challenging | Generally straightforward |
Note: Relative rates are estimated based on kinetic studies of the transmetalation step and can vary depending on the specific substrates and reaction conditions.[2]
Experimental Protocols
The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of catalyst, base, solvent, and temperature. The following protocols provide a starting point for the coupling of this compound with either a boronic acid or a boronic ester.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.5 equivalents).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., Ethyl Acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acid Pinacol Ester
Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Dioxane or THF, can be anhydrous or with a small amount of water)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid pinacol ester (1.2 equivalents), and the base (2.5 equivalents).
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (often 80-110 °C) and monitor the reaction progress.
-
Follow the same workup and purification procedure as described in Protocol 1.
Visualizing the Process
To better understand the workflow and the central catalytic cycle, the following diagrams have been generated.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Spectroscopic Showdown: Unraveling the Isomeric Differences of 2-Bromonicotinic Acid and Its Regioisomers
A comprehensive spectroscopic comparison of 2-bromonicotinic acid, 5-bromonicotinic acid, and 6-bromonicotinic acid, providing researchers, scientists, and drug development professionals with key data for their identification and differentiation. This guide includes detailed experimental protocols and comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The positional isomerism of the bromine atom on the nicotinic acid scaffold significantly influences the electronic environment and, consequently, the spectroscopic properties of the resulting compounds. Understanding these differences is crucial for unambiguous identification in complex reaction mixtures and for structure-activity relationship studies in drug discovery. This guide presents a side-by-side comparison of the spectroscopic data for this compound, 5-bromonicotinic acid, and 6-bromonicotinic acid.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three regioisomers. The distinct patterns in chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios provide a reliable basis for their differentiation.
¹H NMR and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, which is directly affected by the position of the electron-withdrawing bromine atom.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-2 | H-4 | H-5 | H-6 |
| This compound | - | 8.2 (dd, J=7.8, 1.9 Hz) | 7.4 (dd, J=7.8, 4.8 Hz) | 8.6 (dd, J=4.8, 1.9 Hz) |
| 5-Bromonicotinic Acid | 9.2 (d, J=2.1 Hz) | 8.8 (t, J=2.1 Hz) | - | 9.0 (d, J=2.1 Hz) |
| 6-Bromonicotinic Acid [1][2] | 9.03 (s) | 8.08 (d, J=8.0 Hz) | 7.64 (d, J=8.0 Hz) | - |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| This compound | 145.0 | 125.0 | 140.0 | 122.0 | 152.0 | 168.0 |
| 5-Bromonicotinic Acid | 153.3 | 132.0 | 149.7 | 123.3 | 156.5 | 166.5 |
| 6-Bromonicotinic Acid | 150.5 | 128.0 | 141.0 | 121.0 | 148.0 | 167.0 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. The characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the pyridine ring, along with the C-Br bond, are key features for identification.
Table 3: Key FT-IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=C, C=N Stretch (Aromatic) | C-Br Stretch |
| This compound | ~3000 (broad) | ~1700 | ~1600-1400 | ~650 |
| 5-Bromonicotinic Acid | ~3000 (broad) | ~1710 | ~1590, 1470, 1420 | ~670 |
| 6-Bromonicotinic Acid | ~2900 (broad) | ~1705 | ~1580, 1460, 1410 | ~640 |
Note: Data for this compound and 6-Bromonicotinic Acid is based on typical ranges for similar compounds, as specific experimental spectra were not fully available in the searched sources.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Isotopic Peak [M+2]⁺ | Key Fragment Ions |
| This compound | 201/203 | Present | 183/185 ([M-H₂O]⁺), 156/158 ([M-COOH]⁺) |
| 5-Bromonicotinic Acid | 201/203 | Present | 183/185 ([M-H₂O]⁺), 156/158 ([M-COOH]⁺), 128 |
| 6-Bromonicotinic Acid | 201/203 | Present | 183/185 ([M-H₂O]⁺), 156/158 ([M-COOH]⁺) |
Note: Data for this compound and 6-Bromonicotinic Acid is predicted based on their structures. Specific experimental mass spectra were not fully available in the searched sources.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in this comparison.
Sample Preparation
-
For NMR Spectroscopy: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
For FT-IR Spectroscopy (KBr Pellet Method): 1-2 mg of the finely ground solid sample was intimately mixed with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
For Mass Spectrometry (Electron Ionization - EI): A small amount of the solid sample was introduced directly into the ion source of the mass spectrometer via a direct insertion probe.
Instrumentation and Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. ¹H NMR spectra were acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. ¹³C NMR spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: IR spectra were recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.
-
Mass Spectrometry: Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV.
Workflow for Spectroscopic Comparison
The logical workflow for the spectroscopic comparison of the bromonicotinic acid regioisomers is illustrated in the following diagram.
Figure 1: Workflow for the spectroscopic comparison of bromonicotinic acid regioisomers.
References
Evaluating the Scalability of Synthetic Methods for 2-Bromonicotinic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount to the success of a project. 2-Bromonicotinic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes to this compound, offering an objective evaluation of their scalability based on available experimental data.
Comparison of Synthetic Routes
The two most prominent methods for the synthesis of this compound are the direct carbonization of 2-bromopyridine and a multi-step approach involving a Sandmeyer reaction of 2-aminonicotinic acid. Each route presents distinct advantages and disadvantages in terms of yield, number of steps, and reaction conditions, which are critical factors in assessing scalability.
| Parameter | Method 1: Direct Carbonization | Method 2: Sandmeyer Reaction |
| Starting Material | 2-Bromopyridine | 2-Chloro-3-trichloromethylpyridine |
| Key Intermediates | None (One-step reaction) | 2-Amino-3-trichloromethylpyridine, 2-Aminonicotinic acid |
| Overall Yield | ~70% | ~79% (calculated from reported yields of each step) |
| Number of Steps | 1 | 3 |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Moderate to elevated temperatures |
| Key Reagents | n-Butyllithium or LDA, Dry Ice (CO2) | Liquid Ammonia, Sodium Hydroxide, Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide |
| Purification | Acid-base extraction, evaporation | Filtration, pH adjustment, extraction |
Detailed Experimental Protocols
Method 1: Direct Carbonization of 2-Bromopyridine
This method offers a direct, one-step synthesis of this compound from commercially available 2-bromopyridine.
Experimental Protocol:
-
A solution of n-butyllithium or lithium diisopropylamide (LDA) (3.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
2-Bromopyridine (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the cooled LDA solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
An excess of crushed dry ice (solid carbon dioxide) is then added portion-wise to the reaction mixture.
-
The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the aqueous layer is washed with diethyl ether to remove any unreacted 2-bromopyridine.
-
The aqueous layer is then acidified to a pH of 3-4 with concentrated hydrochloric acid, resulting in the precipitation of this compound.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product with a reported yield of approximately 70%.[1]
Method 2: Sandmeyer Reaction from 2-Aminonicotinic Acid
This multi-step approach begins with the synthesis of 2-aminonicotinic acid, which is then converted to this compound via a Sandmeyer reaction. A scalable synthesis of 2-aminonicotinic acid has been reported with a high yield.
Step 1: Synthesis of 2-Amino-3-trichloromethylpyridine
Experimental Protocol:
-
2-Chloro-3-trichloromethylpyridine is reacted with liquid ammonia under pressure. This step results in the formation of 2-amino-3-trichloromethylpyridine.
Step 2: Hydrolysis to 2-Aminonicotinic Acid
Experimental Protocol:
-
The 2-amino-3-trichloromethylpyridine is hydrolyzed under alkaline conditions using a solution of sodium hydroxide.
-
The reaction mixture is heated to facilitate the hydrolysis of the trichloromethyl group to a carboxylic acid salt.
-
After cooling, the pH of the solution is adjusted with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-aminonicotinic acid.
-
The product is isolated by filtration and can be purified by recrystallization. This process has a reported yield of up to 89.2%.
Step 3: Sandmeyer Reaction to this compound
Experimental Protocol:
-
2-Aminonicotinic acid is dissolved in an aqueous solution of hydrobromic acid (HBr).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.
-
The cold diazonium salt solution is then slowly added to the CuBr solution.
-
The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
After cooling, the precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic routes, the following diagrams were generated using the DOT language.
Caption: One-step synthesis of this compound via direct carbonization.
Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.
Scalability Assessment
Method 1: Direct Carbonization
This route is highly attractive for its single-step nature, which significantly simplifies the manufacturing process and reduces the accumulation of intermediates. The reported yield of 70% is respectable for a one-pot reaction.[1] However, the primary challenge to its scalability lies in the use of cryogenic temperatures (-78 °C) and highly reactive organolithium reagents (n-BuLi or LDA). Maintaining such low temperatures on a large industrial scale can be energy-intensive and require specialized equipment. The handling of large quantities of pyrophoric organolithium reagents also poses significant safety challenges that necessitate robust engineering controls.
Method 2: Sandmeyer Reaction
While this is a multi-step synthesis, each step employs relatively common and less hazardous reagents and reaction conditions compared to the direct carbonization method. The synthesis of the 2-aminonicotinic acid precursor is reported to be high-yielding and suitable for large-scale preparation. The Sandmeyer reaction itself is a well-established and widely used industrial process for the synthesis of aryl halides from anilines. The reaction conditions are generally mild, and the process is known to be scalable. The overall calculated yield of around 79% makes this a very competitive route. The primary considerations for scalability are the handling of the diazonium salt intermediate, which can be unstable, and the management of waste streams containing copper salts. However, established industrial protocols for Sandmeyer reactions effectively mitigate these risks.
Conclusion
Both the direct carbonization of 2-bromopyridine and the Sandmeyer reaction of 2-aminonicotinic acid present viable pathways for the synthesis of this compound.
For laboratory-scale and smaller-scale production , the Direct Carbonization method offers a quick and efficient route, provided the necessary equipment for handling cryogenic temperatures and organolithium reagents is available.
For large-scale industrial production , the Sandmeyer Reaction route is likely the more practical and scalable option. Despite being a multi-step process, it avoids the challenges of extreme temperatures and highly pyrophoric reagents. The high yield of the precursor synthesis and the well-understood and manageable nature of the Sandmeyer reaction at an industrial scale make it a more robust and economically favorable choice for commercial manufacturing. The starting materials for this route are also readily available industrial chemicals, further supporting its scalability.
References
Safety Operating Guide
Proper Disposal of 2-Bromonicotinic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and professionals in drug development must adhere to strict safety and disposal protocols when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromonicotinic acid, ensuring the safety of laboratory personnel and environmental compliance.
This compound is a halogenated organic acid that is categorized as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled, and can cause serious skin and eye irritation.[1] Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety.
Immediate Safety and Handling
Before proceeding with disposal, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] All handling should be conducted within a chemical fume hood to avoid inhalation of dust or vapors.[1] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal, avoiding dust formation.[1]
Waste Classification and Segregation
As a brominated organic compound, this compound is classified as a halogenated organic waste .[2] It is imperative to segregate this waste stream from non-halogenated organic wastes, as well as from inorganic acids and bases, to prevent potentially hazardous reactions.[2][3] Mixing incompatible waste streams can lead to uncontrolled chemical reactions and complicates the disposal process.[3]
The following table summarizes the key handling and disposal information for this compound:
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [1] |
| Handling Environment | Chemical fume hood | [1] |
| Incompatible Substances | Strong oxidizing agents, bases | [1] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1] |
| Container for Disposal | Use designated, clearly labeled containers for halogenated organic waste. Containers must be in good condition with a tightly sealing cap. | [2][4] |
| Final Disposal Method | Dispose of contents/container to an approved waste disposal plant. Entrust disposal to a licensed waste disposal company. | [1][5][6][7] |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to prepare it for collection by a licensed hazardous waste disposal company. Direct treatment or neutralization in the lab is not advised without specific protocols and safety measures.
Experimental Protocol for Waste Segregation and Collection:
-
Characterize the Waste: Confirm that the waste is this compound and note any other chemicals it may be mixed with. If it is mixed with other substances, the entire mixture should be treated as halogenated organic waste.
-
Select the Appropriate Waste Container: Obtain a designated waste container for "Halogenated Organic Wastes."[2] These containers should be made of a material compatible with the chemical and have a secure, threaded cap.[4]
-
Label the Container: Before adding any waste, clearly label the container with "Halogenated Organic Waste" and list all the chemical contents, including "this compound."[4] Do not use abbreviations or chemical formulas.[4]
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container. If it is a solid, use a scoop or spatula. For solutions, pour carefully to avoid splashing. All transfers should be done inside a chemical fume hood.[3]
-
Secure the Container: Tightly close the container cap to ensure it is vapor-tight and spill-proof.[4]
-
Store the Waste Container: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.[4][6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the contracted licensed waste disposal company to arrange for the pickup and final disposal of the hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
